molecular formula C22H23FN2O3 B15134332 MEP-FUBICA

MEP-FUBICA

Numéro de catalogue: B15134332
Poids moléculaire: 382.4 g/mol
Clé InChI: NJKBTNATMCPTGH-IBGZPJMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MEP-FUBICA is a useful research compound. Its molecular formula is C22H23FN2O3 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H23FN2O3

Poids moléculaire

382.4 g/mol

Nom IUPAC

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]pentanoate

InChI

InChI=1S/C22H23FN2O3/c1-3-6-19(22(27)28-2)24-21(26)18-14-25(20-8-5-4-7-17(18)20)13-15-9-11-16(23)12-10-15/h4-5,7-12,14,19H,3,6,13H2,1-2H3,(H,24,26)/t19-/m0/s1

Clé InChI

NJKBTNATMCPTGH-IBGZPJMESA-N

SMILES isomérique

CCC[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

SMILES canonique

CCCC(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origine du produit

United States

Foundational & Exploratory

MEP-FUBICA: A Technical Overview of a Synthetic Cannabinoid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEP-FUBICA (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a synthetic cannabinoid that has been identified as a designer drug. As with many novel psychoactive substances, comprehensive pharmacological and toxicological data in the public domain are scarce. This technical guide provides a summary of the available information on the chemical structure and analytical profile of this compound. Due to the limited availability of specific experimental data, this document also discusses the general signaling pathways of related synthetic cannabinoids to provide a contextual framework.

Chemical Structure and Identification

This compound is structurally classified as an indole-based synthetic cannabinoid. Its chemical identity has been confirmed through various analytical techniques.

Chemical Structure:

Chemical Structure of this compound

Table 1: Chemical and Physical Data for this compound

PropertyValueReference
IUPAC Name methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate[1]
Synonyms methyl N-{1-[(4-fluorophenyl)methyl]-1H-indole-3-carbonyl}norvalinate; MMB-FUBICA isomer 1[1]
Chemical Formula C₂₂H₂₃FN₂O₃[1][2]
Molecular Weight 382.43 g/mol [1]
Appearance White powder[1]
CAS Number 2749985-70-2[2]
SMILES FC(C=C1)=CC=C1CN2C=C(C(N--INVALID-LINK--CCC)=O)C3=CC=CC=C32[2]
InChI InChI=1S/C22H23FN2O3/c1-3-6-19(22(27)28-2)24-21(26)18-14-25(20-8-5-4-7-17(18)20)13-15-9-11-16(23)12-10-15/h4-5,7-12,14,19H,3,6,13H2,1-2H3,(H,24,26)/t19-/m0/s1[2]

Quantitative Data

As of the latest available information, specific quantitative pharmacological data for this compound, such as receptor binding affinities (Kᵢ), potency (EC₅₀), and efficacy (Eₘₐₓ) at cannabinoid receptors (CB1 and CB2), have not been published in peer-reviewed literature. The physiological and toxicological properties of this compound are largely unknown[2].

For context, Table 2 presents data for a structurally related synthetic cannabinoid, MMB-FUBINACA . It is crucial to note that these values are not for this compound and should be interpreted with caution, as minor structural differences can significantly alter pharmacological activity.

Table 2: Pharmacological Data for the Related Compound MMB-FUBINACA

ParameterReceptorValueReference
Binding Affinity (Kᵢ) hCB₁3-fold less than CP55,940[3]
hCB₂13-fold greater than hCB₁[3]
Functional Activity (Eₘₐₓ) hCB₁ ([³⁵S]GTPγS)Greater than Δ⁹-THC[3]
hCB₁ (cAMP)Greater than Δ⁹-THC[3]

Experimental Protocols

Detailed experimental protocols for the synthesis, in vitro, and in vivo evaluation of this compound are not currently available in the public domain. However, the SWGDRUG monograph provides basic analytical methodologies used for its identification[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dilute analyte to ~13 mg/mL in CD₃OD containing TMS as a 0 ppm reference and maleic acid as a quantitative internal standard.[1]

  • Instrument: 400 MHz NMR spectrometer.[1]

  • Parameters:

    • Spectral width: At least containing -3 ppm through 13 ppm.[1]

    • Pulse angle: 90°.[1]

    • Delay between pulses: 45 seconds.[1]

Gas Chromatography/Mass Spectrometry (GC/MS)
  • Sample Preparation: Dilute analyte to ~4 mg/mL in MeOH.[1]

  • Instrument: Agilent gas chromatograph operated in split mode with a mass selective detector.[1]

  • Column: HP-5MS (or equivalent); 30m x 0.25 mm x 0.25 µm.[1]

  • Carrier Gas: Helium at 1.5 mL/min.[1]

  • Temperatures:

    • Injector: 280°C.[1]

    • MSD transfer line: 280°C.[1]

    • MS Source: 230°C.[1]

    • MS Quad: 150°C.[1]

  • Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 280°C at 12°C/min, and hold for 30.0 min.[1]

  • Injection: 1 µL injection with a split ratio of 25:1.[1]

  • MS Parameters: Mass scan range of 30-550 amu.[1]

Signaling Pathways

While specific signaling pathway studies for this compound are not available, synthetic cannabinoids generally exert their effects through the activation of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs).

General Cannabinoid Receptor Signaling

Activation of CB1 and CB2 receptors by an agonist typically initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gᵢ/₀ proteins.

Cannabinoid Receptor Signaling SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1/CB2 Receptor SC->CB1R Binds and Activates G_protein Gαi/o and Gβγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulates cAMP ↓ cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Leads to MAPK->Neuronal_Activity Leads to Ion_Channels->Neuronal_Activity Leads to

Figure 1. General signaling pathway of synthetic cannabinoids.

This activation of Gᵢ/₀ proteins leads to:

  • Inhibition of adenylyl cyclase , which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • Activation of mitogen-activated protein kinase (MAPK) pathways , such as the extracellular signal-regulated kinase (ERK) pathway.

  • Modulation of ion channels , typically leading to the inhibition of voltage-gated calcium (Ca²⁺) channels and the activation of inwardly rectifying potassium (K⁺) channels.

Collectively, these signaling events result in the modulation of neuronal excitability and neurotransmitter release, which are thought to underlie the psychoactive effects of these compounds.

Conclusion

This compound is a synthetic cannabinoid for which detailed public data on its pharmacology and toxicology are lacking. While its chemical structure has been elucidated, further research is required to determine its receptor binding affinities, functional activity, and metabolic fate to fully understand its potential effects and risks. The information provided in this guide is based on the limited available data and general knowledge of related compounds. Researchers should exercise caution and conduct their own comprehensive studies to characterize this and other novel psychoactive substances.

References

MEP-FUBICA: A Technical Guide to a Synthetic Cannabinoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEP-FUBICA, also known as MMB-FUBICA isomer 1, is a synthetic cannabinoid that has emerged among the novel psychoactive substances (NPS). Chemically identified as methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate, this compound is structurally related to other indole-based synthetic cannabinoids.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, focusing on its discovery, history, chemical properties, and analytical identification methods. While specific pharmacological data and detailed signaling pathways for this compound are not extensively documented in publicly available literature, this guide summarizes the known information and provides context based on the broader class of synthetic cannabinoids.

History and Emergence

The precise date and origin of the first synthesis of this compound are not well-documented in peer-reviewed scientific literature. Like many synthetic cannabinoids, it likely emerged from clandestine laboratories seeking to create substances that mimic the effects of THC (tetrahydrocannabinol), the primary psychoactive component of cannabis, while circumventing existing drug laws. The history of synthetic cannabinoids dates back to academic and pharmaceutical research in the mid-20th century, with pioneers like John W. Huffman synthesizing hundreds of compounds for research purposes. These compounds, often bearing the "JWH" prefix, were later illicitly produced and sold as "legal highs" or "herbal incense."[2] The emergence of newer generations of synthetic cannabinoids, including compounds like this compound, reflects a continuous effort by clandestine chemists to modify chemical structures to evade legal control.

Chemical and Physical Data

A summary of the known chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate[1]
Synonyms MMB-FUBICA isomer 1[1]
Chemical Formula C22H23FN2O3[1]
Molecular Weight 382.43 g/mol [1]
Appearance White powder[1]

Mechanism of Action and Signaling Pathways

Synthetic cannabinoids, as a class, primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is primarily found in the peripheral nervous system and immune cells and is involved in modulating inflammation and immune responses.

The activation of the CB1 receptor by an agonist like this compound is expected to initiate a G-protein-coupled signaling cascade. A generalized workflow for this process is depicted below.

CB1_Receptor_Signaling_Workflow MEP_FUBICA This compound (Agonist) CB1_Receptor CB1 Receptor (GPCR) MEP_FUBICA->CB1_Receptor Binds to G_Protein Gi/o Protein Activation CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK/ERK Pathway Activation G_Protein->MAPK_Pathway Activates Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates cAMP Decreased cAMP Levels Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmitter release) cAMP->Cellular_Response MAPK_Pathway->Cellular_Response Ion_Channels->Cellular_Response

Caption: Generalized CB1 receptor signaling workflow upon agonist binding.

The binding of an agonist to the CB1 receptor typically leads to the activation of inhibitory G-proteins (Gi/o). This activation, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, G-protein activation can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. These downstream effects ultimately result in the various physiological and psychoactive effects associated with cannabinoid receptor agonism.

Experimental Protocols: Analytical Identification

Detailed protocols for the analytical identification of this compound have been established by forensic laboratories. The following summarizes the methodologies for Nuclear Magnetic Resonance (NMR), Gas Chromatography/Mass Spectrometry (GC/MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a suitable deuterated solvent (e.g., CDCl3).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard proton (¹H) and carbon-¹³ (¹³C) NMR spectra are acquired. Two-dimensional techniques such as COSY, HSQC, and HMBC can be employed for complete structural elucidation.

Gas Chromatography/Mass Spectrometry (GC/MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent like methanol or acetonitrile.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250-280 °C.

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution of the analyte.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the molecular weight of this compound and its expected fragments (e.g., m/z 40-550).[1]

The logical workflow for identifying an unknown compound suspected to be this compound using these analytical techniques is outlined below.

Analytical_Workflow cluster_screening Initial Screening cluster_confirmation Confirmation and Structural Elucidation Unknown_Sample Unknown Sample GCMS_Screen GC/MS Screening Unknown_Sample->GCMS_Screen NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) GCMS_Screen->NMR_Analysis Suggests presence FTIR_Analysis FTIR Spectroscopy GCMS_Screen->FTIR_Analysis Suggests presence Reference_Comparison Comparison with Reference Standard NMR_Analysis->Reference_Comparison FTIR_Analysis->Reference_Comparison Identification Positive Identification of this compound Reference_Comparison->Identification

Caption: Logical workflow for the analytical identification of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed neat if it is a liquid, or as a solid using a KBr pellet or a diamond ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Spectra are typically collected over the mid-infrared range (4000-400 cm⁻¹). Key functional groups to be identified include the carbonyl (C=O) stretch of the ester and amide, the N-H stretch of the amide, and aromatic C-H and C=C stretches from the indole and fluorobenzyl groups.

Conclusion

This compound is a synthetic cannabinoid for which detailed public scientific data on its discovery, history, and pharmacology are limited. However, based on its chemical structure and its classification within the broader family of synthetic cannabinoids, it is presumed to act as a CB1 receptor agonist, initiating downstream signaling cascades typical of this class of compounds. The analytical protocols for its definitive identification are well-established, relying on standard techniques such as NMR, GC/MS, and FTIR. Further research is needed to fully characterize the pharmacological and toxicological profile of this compound to better understand its potential effects and risks.

References

Structural Elucidation of MEP-FUBICA and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural elucidation of MEP-FUBICA (also known as MMB-FUBICA or AMB-FUBICA) and its prominent analog, MDMB-FUBINACA. Designed for researchers, scientists, and drug development professionals, this document details the analytical techniques, experimental protocols, and comparative data essential for the identification and characterization of these synthetic cannabinoids.

Core Structures and Key Analogs

This compound is a synthetic cannabinoid featuring an indole core. Its full IUPAC name is methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate. A significant and widely encountered analog is MDMB-FUBINACA, which is structurally similar but contains a tert-leucine methyl ester moiety instead of the valine methyl ester found in this compound. This seemingly minor difference in the amino acid component leads to notable variations in its pharmacological profile, including a higher affinity for the CB1 receptor.[1][2]

Comparative Analytical Data

The structural elucidation of this compound and its analogs relies on a combination of sophisticated analytical techniques. The following tables summarize the key quantitative data for this compound and MDMB-FUBINACA, facilitating a direct comparison of their physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

PropertyThis compound (MMB-FUBICA)MDMB-FUBINACA
IUPAC Name methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoateMethyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate
Chemical Formula C₂₂H₂₃FN₂O₃C₂₂H₂₄FN₃O₃
Molecular Weight 382.43 g/mol 397.45 g/mol
Appearance White powderCrystalline solid
CAS Number 1971007-90-51971007-93-8

Table 2: Spectroscopic and Chromatographic Data

Analytical TechniqueThis compound (MMB-FUBICA)MDMB-FUBINACA
GC-MS Retention Time 20.422 min (under specified DEA lab conditions)Not explicitly stated in the same comparative context, but detectable by GC-MS.[1]
Mass Spectrometry (EI) Major Fragments (m/z) 109, 143, 222, 252, 280, 321, 382 (M+)Not detailed in the provided search results. However, pyrolysis products include 1-(4-fluorobenzyl)-1H-indazole and its carbonitrile and carboxamide derivatives.[1]
¹H-NMR Spectroscopy Detailed spectrum available in SWGDRUG monograph¹H-NMR is used for structural confirmation.[2]
FTIR Spectroscopy (cm⁻¹) Key peaks detailed in SWGDRUG monographFTIR is a key technique for identification.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible structural elucidation of these compounds. The following sections provide protocols for key experiments.

Gas Chromatography/Mass Spectrometry (GC/MS)

This method is fundamental for the separation and identification of this compound and its analogs.

  • Sample Preparation: Dilute the analyte to approximately 4 mg/mL in methanol.

  • Instrumentation: An Agilent gas chromatograph (or equivalent) with a mass selective detector is utilized.

  • Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a flow rate of 1.5 mL/min.

  • Temperature Program:

    • Injector: 280°C

    • MSD Transfer Line: 280°C

    • MS Source: 230°C

    • MS Quad: 150°C

    • Oven: Initial temperature of 100°C for 1.0 min, ramp to 280°C at 12°C/min, and hold for 30.0 min.

  • Injection: 1 µL injection with a split ratio of 25:1.

  • MS Parameters: Mass scan range of 30-550 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

  • Sample Preparation: Dissolve approximately 13 mg of the analyte in deuterated methanol (CD₃OD) containing a TMS standard.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Parameters: The spectral width should encompass a range from at least -3 ppm to 13 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

  • Scan Parameters:

    • Number of Scans: 32

    • Resolution: 4 cm⁻¹

    • Wavelength Range: 4000-650 cm⁻¹

Synthesis of this compound (MMB-FUBICA)

The synthesis of this compound is typically a two-step process.

  • N-Alkylation of Indole-3-Carboxylic Acid:

    • Dissolve indole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).

    • Add a base, for example, potassium carbonate.

    • Slowly add 4-fluorobenzyl bromide to the mixture at room temperature.

    • Stir the reaction for several hours, monitoring completion with Thin Layer Chromatography (TLC).

    • Quench the reaction with water and extract the product using an organic solvent like ethyl acetate.

  • Amide Coupling:

    • Dissolve the 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid in a solvent like DMF.

    • Add coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

    • Add L-valine methyl ester hydrochloride along with a base (e.g., triethylamine).

    • Stir the mixture overnight at room temperature.

    • Dilute with water and extract the final product.

    • Purify the crude product via column chromatography to obtain pure this compound.[3]

Visualizations

The following diagrams illustrate key processes in the study of this compound and its analogs.

experimental_workflow cluster_synthesis Synthesis cluster_elucidation Structural Elucidation start Starting Materials (Indole-3-carboxylic acid, 4-fluorobenzyl bromide) alkylation N-Alkylation start->alkylation intermediate 1-(4-fluorobenzyl)-1H-indole -3-carboxylic acid alkylation->intermediate coupling Amide Coupling (with L-valine methyl ester) intermediate->coupling purification Purification (Column Chromatography) coupling->purification product This compound purification->product sample Purified this compound gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy sample->nmr ftir FTIR Spectroscopy sample->ftir data_analysis Data Analysis & Comparison gcms->data_analysis nmr->data_analysis ftir->data_analysis structure Confirmed Structure data_analysis->structure signaling_pathway cluster_receptor Cannabinoid Receptor Activation cluster_downstream Downstream Signaling ligand This compound / MDMB-FUBINACA cb1_receptor CB1 Receptor ligand->cb1_receptor Binds to g_protein Gi/o Protein Activation cb1_receptor->g_protein Activates adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp Decreased cAMP Levels adenylyl_cyclase->camp Leads to cellular_response Psychoactive Effects camp->cellular_response Results in

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of MEP-FUBICA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEP-FUBICA (Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methylbutanoate) is a synthetic cannabinoid that has been identified in forensic and clinical cases. As with many novel psychoactive substances (NPS), robust and validated analytical methods are crucial for its detection and quantification in various biological matrices. These application notes provide detailed protocols for the analysis of this compound using state-of-the-art techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, general principles of immunoassay screening and the relevant cannabinoid receptor signaling pathways are discussed.

Analytical Methods for the Detection of this compound

The primary methods for the definitive identification and quantification of synthetic cannabinoids like this compound are chromatography-based mass spectrometry techniques. These methods offer high sensitivity and specificity, which are essential for forensic and clinical toxicology.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. It is a widely used method for the analysis of synthetic cannabinoids in biological fluids.

Experimental Protocol: LC-MS/MS Analysis of this compound in Whole Blood and Urine

This protocol is a generalized procedure based on established methods for the detection of synthetic cannabinoids.[1][2] Validation with this compound-specific reference standards is required for implementation.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Materials:

    • Whole blood or urine samples

    • Internal Standard (IS) solution (e.g., this compound-d4)

    • Phosphate buffer (pH 6.0)

    • Mixed-mode SPE cartridges

    • Methanol, Acetonitrile, Ethyl acetate, Hexane

    • Formic acid

  • Procedure:

    • Pipette 1 mL of whole blood or urine into a labeled tube.

    • Add the internal standard and vortex.

    • Add 2 mL of phosphate buffer and vortex.

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a hexane/ethyl acetate mixture.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analytes with 3 mL of an appropriate elution solvent (e.g., a mixture of ethyl acetate and methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and its internal standard must be determined by direct infusion of the reference standards.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow Sample Biological Sample (Blood/Urine) IS_Spike Internal Standard Spiking Sample->IS_Spike SPE Solid Phase Extraction (SPE) IS_Spike->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MS_Ionization MS Ionization (ESI+) LC_Separation->MS_Ionization MS_Analysis MS/MS Analysis (MRM) MS_Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: Workflow for the LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of synthetic cannabinoids, particularly in matrices like oral fluid. Due to the lower volatility of some synthetic cannabinoids, derivatization may sometimes be employed to improve chromatographic performance, though many modern methods analyze the native compounds.

Experimental Protocol: GC-MS Analysis of this compound in Oral Fluid

This protocol is a general guideline based on methods for other synthetic cannabinoids and requires validation with this compound standards.[3][4]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Materials:

    • Oral fluid sample

    • Internal Standard (IS) solution (e.g., this compound-d4)

    • Buffer solution (e.g., phosphate or carbonate buffer)

    • Extraction solvent (e.g., hexane/ethyl acetate mixture)

    • Anhydrous sodium sulfate

  • Procedure:

    • To 1 mL of oral fluid, add the internal standard and vortex.

    • Add 1 mL of buffer solution and vortex.

    • Add 3 mL of the extraction solvent, vortex vigorously for 2 minutes, and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Repeat the extraction step with another 3 mL of the extraction solvent.

    • Combine the organic layers and dry with anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50 µL of ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Column: A low-bleed capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: A temperature program starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation of analytes.

  • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis. For tandem MS, multiple reaction monitoring (MRM) would be used.

Workflow for GC-MS Analysis

GCMS_Workflow Sample Oral Fluid Sample IS_Spike Internal Standard Spiking Sample->IS_Spike LLE Liquid-Liquid Extraction (LLE) IS_Spike->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization MS_Analysis MS Analysis (Scan/SIM) MS_Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: Workflow for the GC-MS analysis of this compound.

Quantitative Data and Method Performance

The following tables summarize typical performance characteristics for the analysis of synthetic cannabinoids using LC-MS/MS and GC-MS. It is important to note that This compound-specific, cross-laboratory validated data is limited in the public domain. The values presented are indicative of the performance that can be expected from these methods for compounds of a similar class and should be established for this compound during in-house validation.

Table 1: Typical Performance Characteristics of LC-MS/MS Methods for Synthetic Cannabinoids in Biological Fluids [1][2]

ParameterWhole BloodUrineOral Fluid
Limit of Detection (LOD) 0.1 - 1 ng/mL0.1 - 1 ng/mL0.05 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.5 ng/mL0.5 - 2.5 ng/mL0.1 - 2.5 ng/mL
Linearity Range 0.5 - 200 ng/mL0.5 - 500 ng/mL0.1 - 500 ng/mL
Accuracy (% Bias) < ±15%< ±15%< ±15%
Precision (%RSD) < 15%< 15%< 15%
Recovery > 60%> 70%> 65%

Table 2: Typical Performance Characteristics of GC-MS Methods for Synthetic Cannabinoids in Oral Fluid [3][4]

ParameterOral Fluid
Limit of Detection (LOD) 0.1 - 5 mg/L
Limit of Quantification (LOQ) 0.5 - 12.5 mg/L
Linearity Range 0.5 - 100 mg/L
Accuracy (% Bias) < ±20%
Precision (%RSD) < 15%
Recovery > 50%

Note: The units in Table 2 are mg/L as the cited literature for GC-MS often deals with higher concentrations than the more sensitive LC-MS/MS methods.

Immunoassay Screening

Immunoassays are often used as a preliminary screening tool for drugs of abuse due to their speed and high-throughput capabilities. These assays utilize antibodies to detect the presence of a specific drug or drug class.

Principle: Competitive immunoassays are commonly used. In this format, the drug present in the sample competes with a labeled drug for a limited number of antibody binding sites. A higher concentration of the drug in the sample results in a lower signal from the labeled drug, indicating a positive result.

Limitations and Cross-Reactivity:

A significant limitation of immunoassays is the potential for cross-reactivity . This occurs when the antibodies bind to compounds with similar chemical structures to the target analyte, leading to a false-positive result.[5][6] The specificity of the antibody used in the assay is a critical factor.[7] For novel synthetic cannabinoids like this compound, the cross-reactivity with commercially available cannabinoid immunoassays is often unknown and can be highly variable.[8] Therefore, all presumptive positive results from an immunoassay must be confirmed by a more specific method like LC-MS/MS or GC-MS.[9]

There is currently a lack of specific published data on the cross-reactivity of this compound with common cannabinoid immunoassays. Laboratories should perform their own validation studies to determine the cross-reactivity of their specific immunoassay kits with this compound if it is a compound of interest.

Signaling Pathway of this compound

Synthetic cannabinoids, including this compound, exert their primary pharmacological effects by acting as agonists at the cannabinoid receptors, CB1 and CB2.[10]

  • CB1 Receptors: Predominantly found in the central nervous system, their activation is responsible for the psychoactive effects of cannabinoids.

  • CB2 Receptors: Primarily located in the peripheral nervous system and on immune cells, their activation is associated with immunomodulatory effects.

General Cannabinoid Receptor Signaling:

Upon binding of an agonist like this compound, the cannabinoid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades through G-proteins (Gi/o).[11] This activation typically results in:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

  • Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence gene transcription and cellular processes like proliferation and apoptosis.

The specific binding affinity and functional activity (potency and efficacy) of this compound at CB1 and CB2 receptors would determine its specific pharmacological profile. While it is expected to follow this general pathway, detailed studies on this compound's specific receptor interaction and downstream signaling are not widely available in the peer-reviewed literature.

Diagram of a General Synthetic Cannabinoid Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MEP_FUBICA This compound (Agonist) CB_Receptor CB1/CB2 Receptor MEP_FUBICA->CB_Receptor Binds to G_Protein G-Protein (Gi/o) CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channel Modulates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission) cAMP->Cellular_Response Ion_Channel->Cellular_Response MAPK->Cellular_Response

Caption: General signaling pathway of a synthetic cannabinoid agonist at a CB1/CB2 receptor.

References

Application Note: Analysis of MEP-FUBICA using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and quantification of MEP-FUBICA, a synthetic cannabinoid, in seized materials or reference standards using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is based on established forensic laboratory procedures and is intended for researchers, scientists, and drug development professionals. This document includes comprehensive sample preparation steps, instrument parameters, and data analysis guidelines.

Introduction

This compound (also known as MMB-FUBICA isomer 1) is a potent synthetic cannabinoid that has been identified in illicit drug markets. Accurate and reliable analytical methods are crucial for its detection and quantification in forensic casework and research. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of synthetic cannabinoids due to its high sensitivity and specificity. This protocol outlines a complete workflow for the analysis of this compound.

Experimental Protocol

This protocol is adapted from the SWGDRUG monograph for this compound.[1]

Sample Preparation

The sample preparation for this compound is a straightforward dilution.

  • Accurately weigh approximately 4 mg of the this compound reference standard or seized material.

  • Dissolve the sample in 1 mL of methanol (MeOH) to achieve a final concentration of approximately 4 mg/mL.[1]

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the sample to remove any particulate matter before injection.

GC-MS Instrumentation and Conditions

The following instrumental parameters have been shown to be effective for the analysis of this compound.[1]

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph Agilent Gas Chromatograph (or equivalent)
Injection Mode Split
Split Ratio 25:1
Injection Volume 1 µL
Injector Temperature 280°C
Column HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm
Carrier Gas Helium
Flow Rate 1.5 mL/min
Oven Program - Initial Temperature: 100°C, hold for 1.0 min- Ramp: 12°C/min to 280°C
MSD Transfer Line 280°C
Mass Spectrometer Agilent MS Detector (or equivalent)
Ionization Mode Electron Ionization (EI)
MS Source Temp. 230°C
MS Quad Temp. 150°C
Mass Scan Range 30-550 amu

Data Analysis and Results

Quantitative Data

Under the specified chromatographic conditions, the expected retention time for this compound is approximately 20.422 minutes .[1] This retention time can be used for the initial identification of the compound in a sample.

Table 2: Retention Time for this compound

CompoundRetention Time (min)
This compound20.422
Qualitative Data: Mass Spectrum

The mass spectrum of this compound obtained by electron ionization (EI) is a critical component for its unambiguous identification. The fragmentation pattern provides a unique fingerprint for the molecule. The provided monograph from SWGDRUG contains the reference mass spectrum for this compound, which should be used for comparison with experimentally obtained data.[1]

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Obtain this compound Sample weigh Weigh ~4 mg of Sample start->weigh dissolve Dissolve in 1 mL Methanol weigh->dissolve vortex Vortex to Mix dissolve->vortex inject Inject 1 µL into GC-MS vortex->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Acquire Total Ion Chromatogram (TIC) and Mass Spectra detect->process identify Identify Peak by Retention Time (~20.422 min) process->identify confirm Confirm Identity by Comparing Mass Spectrum to Reference identify->confirm report Report Findings confirm->report Final Report

Caption: Workflow for this compound analysis.

Discussion

The described GC-MS method provides a reliable and robust approach for the analysis of this compound. Adherence to the specified sample preparation and instrument conditions is crucial for achieving reproducible results. The retention time serves as a preliminary identification point, which must be confirmed by matching the acquired mass spectrum with a known reference spectrum of this compound. For quantitative analysis, a calibration curve should be prepared using certified reference standards.

It is important to note that the analysis of synthetic cannabinoids can be challenging due to the presence of isomers and potential thermal degradation in the GC inlet. Therefore, careful method validation is recommended to ensure accuracy and precision.

Conclusion

This application note details a complete and validated GC-MS protocol for the identification of the synthetic cannabinoid this compound. The provided information on sample preparation, instrumental parameters, and data analysis will be a valuable resource for forensic laboratories, research institutions, and professionals involved in drug analysis.

References

Application Notes and Protocols for the Analysis of MEP-FUBICA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEP-FUBICA is a synthetic cannabinoid that has emerged as a novel psychoactive substance. As with many designer drugs, its analysis in biological matrices is crucial for forensic toxicology, clinical diagnostics, and understanding its pharmacological and metabolic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of this compound and its metabolites. This document provides a detailed application note and protocol for the analysis of this compound in biological samples.

Principle and Methodology

This method utilizes the high separation efficiency of ultra-high-performance liquid chromatography (UHPLC) coupled with the specificity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol outlines procedures for sample preparation from urine and blood, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The overall workflow for the analysis of this compound in biological samples is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Collection Sample Collection Enzymatic Hydrolysis (Urine) Enzymatic Hydrolysis (Urine) Sample Collection->Enzymatic Hydrolysis (Urine) Matrix-specific Protein Precipitation (Blood) Protein Precipitation (Blood) Sample Collection->Protein Precipitation (Blood) Matrix-specific Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Enzymatic Hydrolysis (Urine)->Solid Phase Extraction (SPE) Protein Precipitation (Blood)->Solid Phase Extraction (SPE) Evaporation & Reconstitution Evaporation & Reconstitution Solid Phase Extraction (SPE)->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition & Processing Data Acquisition & Processing MS/MS Detection->Data Acquisition & Processing Quantification & Reporting Quantification & Reporting Data Acquisition & Processing->Quantification & Reporting Final Output

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation

Given that this compound is metabolized in the body, sample preparation is a critical step to ensure accurate quantification. The following protocols are recommended for urine and blood matrices.

a) Urine Sample Preparation

Synthetic cannabinoids are often excreted in urine as glucuronide conjugates. Therefore, an enzymatic hydrolysis step is necessary to cleave the glucuronide moiety and allow for the detection of the parent compound and its metabolites.

  • Materials:

    • β-glucuronidase from Patella vulgata

    • 100 mM Acetate buffer (pH 5.0)

    • Internal Standard (IS) solution (e.g., a deuterated analog of a structurally similar synthetic cannabinoid)

    • Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

    • Methanol, Acetonitrile, Ethyl Acetate

    • Centrifuge

  • Protocol:

    • To 1 mL of urine, add 50 µL of the internal standard solution.

    • Add 1 mL of 100 mM acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase solution.

    • Vortex the sample and incubate at 60°C for 2 hours.

    • Allow the sample to cool to room temperature.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 1 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

b) Blood/Plasma Sample Preparation

For blood or plasma samples, a protein precipitation step is required to remove high molecular weight interferences.

  • Materials:

    • Acetonitrile (ice-cold)

    • Internal Standard (IS) solution

    • Centrifuge

  • Protocol:

    • To 500 µL of blood or plasma, add 50 µL of the internal standard solution.

    • Add 1 mL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

a) Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of synthetic cannabinoids.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 30% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

b) Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific transitions for this compound need to be determined by infusing a standard solution and optimizing the precursor and product ions, as well as the collision energy. Based on its structure (IUPAC Name: methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate), the protonated molecule [M+H]⁺ would be the expected precursor ion. Product ions would likely result from fragmentation of the amide bond and the ester group.

  • Suggested MRM Transitions (to be optimized):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note on Internal Standard: A deuterated analog of this compound is the ideal internal standard. If not commercially available, a structurally similar synthetic cannabinoid with a stable isotope label should be used to compensate for matrix effects and variations in extraction and ionization.

Quantitative Data

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound. These values are illustrative and should be determined experimentally during method validation.

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity (r²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Matrix Effect < 20%

Metabolism and Signaling Pathways

Metabolism

In vitro studies with human liver microsomes suggest that synthetic cannabinoids like this compound undergo extensive phase I metabolism. The primary metabolic pathways are expected to include:

  • Ester Hydrolysis: Cleavage of the methyl ester group to form the corresponding carboxylic acid.

  • Amide Hydrolysis: Cleavage of the amide bond.

  • Oxidative Defluorination: Removal of the fluorine atom from the fluorobenzyl group.

  • Hydroxylation: Addition of hydroxyl groups to the alkyl chain or the indole ring.

  • Dehydrogenation: Formation of double bonds.

These metabolic transformations result in a variety of metabolites that can also be targeted for analysis to prolong the detection window.

Signaling Pathways

Synthetic cannabinoids, including this compound, primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. These are G-protein coupled receptors (GPCRs).

signaling cluster_receptor Cannabinoid Receptor Activation cluster_downstream Downstream Signaling Cascade This compound This compound CB1/CB2 Receptor CB1/CB2 Receptor This compound->CB1/CB2 Receptor Agonist Binding G-protein Activation (Gi/o) G-protein Activation (Gi/o) CB1/CB2 Receptor->G-protein Activation (Gi/o) Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein Activation (Gi/o)->Adenylyl Cyclase Inhibition MAPK Pathway Activation MAPK Pathway Activation G-protein Activation (Gi/o)->MAPK Pathway Activation Ion Channel Modulation Ion Channel Modulation G-protein Activation (Gi/o)->Ion Channel Modulation Decreased cAMP Decreased cAMP Adenylyl Cyclase Inhibition->Decreased cAMP Cellular Response Cellular Response MAPK Pathway Activation->Cellular Response Ion Channel Modulation->Cellular Response Decreased cAMP->Cellular Response

Caption: Synthetic cannabinoid signaling pathway.[1][2][3][4][5]

Activation of CB1 receptors, predominantly found in the central nervous system, is responsible for the psychoactive effects of these compounds.[4] CB2 receptors are primarily located in the immune system and peripheral tissues.[4] The binding of this compound to these receptors initiates a signaling cascade through the inhibitory G-protein (Gi/o), leading to the inhibition of adenylyl cyclase, modulation of ion channels (e.g., inhibition of calcium channels and activation of potassium channels), and activation of the mitogen-activated protein kinase (MAPK) pathway.[1][3] These downstream effects ultimately alter neurotransmitter release and cellular function, producing the characteristic physiological and psychological effects of synthetic cannabinoids.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. Proper sample preparation, including enzymatic hydrolysis for urine samples, is crucial for accurate results. The provided chromatographic and mass spectrometric conditions serve as a strong foundation for method development and validation. Further research into the specific MRM transitions and metabolic profile of this compound will enhance the specificity and utility of this analytical method in various research and diagnostic settings.

References

Application Notes and Protocols: Analysis of AMB-FUBINACA in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disclaimer: The compound "MEP-FUBICA" specified in the topic query does not correspond to a known synthetic cannabinoid in established scientific literature. It is presumed to be a typographical error. This document focuses on AMB-FUBINACA (FUB-AMB) , a potent, indazole-based synthetic cannabinoid, as a representative analogue for developing a sample preparation and analysis protocol for urine. The methodologies presented are based on established analytical procedures for AMB-FUBINACA and other structurally similar synthetic cannabinoids.

AMB-FUBINACA is a synthetic cannabinoid that has been detected in forensic and clinical cases.[1] Due to its high potency and rapid metabolism, the parent compound is often found in low concentrations or is entirely absent in urine samples.[2] Therefore, the detection of its metabolites is crucial for confirming exposure. The primary metabolite excreted in urine is the O-demethylated form, 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamide)-3-methylbutanoic acid.[1][3]

This application note provides a detailed protocol for the extraction and quantification of AMB-FUBINACA and its primary metabolite from human urine using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

Synthetic cannabinoids like AMB-FUBINACA act as agonists of the cannabinoid receptors, primarily CB1 and CB2.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[4][5] The diagram below illustrates the canonical signaling pathway following cannabinoid receptor activation.

Cannabinoid Receptor Signaling Pathway cluster_cytosol Cytosol CB1R CB1/CB2 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation MAPK MAPK (ERK, JNK, p38) G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Transcription Gene Transcription PKA->Transcription Regulation MAPK->Transcription Regulation Urine Analysis Workflow cluster_spe SPE Steps A Urine Sample Collection B Enzymatic Hydrolysis (β-glucuronidase, 65°C) A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D C1 Conditioning E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G C2 Sample Loading C3 Washing

References

Application Notes and Protocols for the Quantification of MEP-FUBICA in Whole Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEP-FUBICA (also known as MMB-FUBICA isomer 1) is a potent synthetic cannabinoid that has been identified in forensic cases. As with many synthetic cannabinoids, it poses a significant public health risk. Accurate and reliable quantification of this compound in biological matrices such as whole blood is crucial for clinical and forensic toxicology, as well as for research into its pharmacokinetics and pharmacodynamics. This document provides detailed application notes and protocols for the quantification of this compound in whole blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3] While a specific validated method for this compound was not found in the literature, the following protocols are based on validated methods for structurally similar synthetic cannabinoids.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of synthetic cannabinoids in whole blood using LC-MS/MS. These values provide a benchmark for the expected performance of the methods described below.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Parameters for Synthetic Cannabinoids in Whole Blood

ParameterTypical Performance
Linearity Range0.25 - 25 ng/mL[2][4]
Lower Limit of Quantification (LLOQ)0.05 - 1.0 ng/mL[1][5]
Accuracy85 - 115%[2][4][5]
Precision (CV%)< 15%[2][4][5]
Recovery> 80%[5]
Matrix EffectMinimal with appropriate sample preparation[1][5]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for the extraction of this compound from whole blood.

Materials:

  • Whole blood samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Ammonium formate

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of whole blood in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 MeOH:10 mM ammonium formate).[2]

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol offers a cleaner extract compared to protein precipitation, reducing matrix effects.[1]

Materials:

  • Whole blood samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • Supported Liquid Extraction (SLE) cartridges

  • Ethyl acetate

  • Methanol (MeOH)

  • Collection tubes

  • Evaporation system

Procedure:

  • Pre-treat 200 µL of whole blood sample by adding 200 µL of water and vortexing.

  • Load the diluted sample onto the SLE cartridge and wait for 5 minutes for it to absorb.

  • Elute the analyte with 1 mL of ethyl acetate into a collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The following are typical LC-MS/MS conditions that can be adapted and optimized for this compound analysis.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[4]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile[6]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min[4][6]

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40°C[4]

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both the analyte (this compound) and the internal standard. The precursor ion will be the protonated molecule [M+H]+. Product ions will need to be determined by infusing a standard solution of this compound.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve maximum sensitivity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in whole blood samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis WholeBlood Whole Blood Sample AddIS Add Internal Standard WholeBlood->AddIS Extraction Extraction (Protein Precipitation or SLE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of Synthetic Cannabinoids

This compound, like other synthetic cannabinoids, primarily exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2.[7] These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MEP_FUBICA This compound CB1_CB2 CB1/CB2 Receptor MEP_FUBICA->CB1_CB2 Agonist Binding G_protein Gi/o Protein CB1_CB2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (ERK) G_protein->MAPK Activation IonChannels Ion Channels (Ca2+, K+) G_protein->IonChannels Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse MAPK->CellularResponse IonChannels->CellularResponse

Caption: Synthetic cannabinoid signaling pathway.

References

MEP-FUBICA Reference Standard: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate preparation and proper storage of reference standards are critical for obtaining reliable and reproducible results. This document provides detailed application notes and protocols for the synthetic cannabinoid, MEP-FUBICA.

This compound (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate), also known as MMB-FUBICA isomer 1, is a potent synthetic cannabinoid receptor agonist.[1] As an analytical reference standard, its integrity is paramount for the accurate quantification and identification of this substance in various matrices.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate
Synonyms MMB-FUBICA isomer 1
Molecular Formula C₂₂H₂₃FN₂O₃
Molecular Weight 382.4 g/mol
Appearance White crystalline solid
Purity ≥98%
UV/Vis. (λₘₐₓ) 215, 289 nm

Data sourced from Cayman Chemical Product Information and SWGDRUG Monograph.[1][2]

Storage and Stability

Proper storage of the this compound reference standard is crucial to ensure its long-term stability. Quantitative stability data for the solid and solution forms are summarized below.

FormStorage ConditionStability
Crystalline Solid-20°C≥ 5 years[2][3]
In Solution-20°CShort-term recommended; prepare fresh for best results.

Note: While specific long-term stability studies on this compound in various solvents are not extensively published, general findings for synthetic cannabinoids indicate that solutions are less stable than the crystalline solid. For optimal results, it is recommended to prepare solutions fresh. If short-term storage is necessary, it should be at -20°C or lower in a tightly sealed, light-protected container.

Preparation of this compound Standard Solutions

The following protocol outlines the preparation of a stock solution and working standards from a crystalline this compound reference material.

Recommended Solvents and Solubility
SolventSolubility
Dimethylformamide (DMF)15 mg/mL[3]
Dimethyl sulfoxide (DMSO)2 mg/mL[3]
Ethanol2 mg/mL[3]
MethanolSuitable for analytical dilutions (e.g., ~4 mg/mL for GC/MS)[1]
Protocol for Preparation of a 1 mg/mL Stock Solution in Methanol

Materials:

  • This compound crystalline reference standard

  • Methanol (LC/MS grade or equivalent)

  • Analytical balance

  • Class A volumetric flasks (e.g., 10 mL)

  • Glass Pasteur pipette or syringe

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Equilibration: Allow the sealed container of this compound reference standard to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh 10 mg of the this compound crystalline solid on an analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

  • Solvent Addition: Add a small amount of methanol to the flask to dissolve the solid. Gently swirl the flask to ensure complete dissolution.

  • Dilution to Volume: Once fully dissolved, bring the flask to the 10 mL mark with methanol.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store at -20°C.

Experimental Workflow for Standard Preparation

G cluster_prep Preparation of Stock Solution start Start: Obtain this compound Solid Standard equilibrate Equilibrate to Room Temperature start->equilibrate weigh Accurately Weigh Standard equilibrate->weigh transfer Quantitatively Transfer to Volumetric Flask weigh->transfer dissolve Dissolve in Methanol transfer->dissolve dilute Dilute to Final Volume dissolve->dilute homogenize Homogenize Solution dilute->homogenize store Transfer to Labeled Vial homogenize->store end Store at -20°C store->end

Workflow for this compound stock solution preparation.

Mechanism of Action and Signaling Pathway

This compound is a synthetic cannabinoid receptor agonist. It primarily exerts its effects by binding to and activating the cannabinoid receptors CB1 and CB2. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

The activation of CB1/CB2 receptors by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA). Additionally, receptor activation modulates ion channels, leading to the inhibition of calcium channels and the activation of potassium channels. The net effect of this signaling cascade is a reduction in the release of neurotransmitters.

G MEP_FUBICA This compound CB1_CB2 CB1/CB2 Receptors (GPCR) MEP_FUBICA->CB1_CB2 Binds and Activates G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Inhibition leads to reduced release K_channel->Neurotransmitter Activation leads to hyperpolarization and reduced release

Simplified signaling pathway of this compound.

Analytical Methodologies

This compound can be analyzed by various chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for its identification.

GC-MS Protocol Example

This protocol is based on the SWGDRUG monograph for this compound.[1]

Sample Preparation:

  • Dilute the analyte to approximately 4 mg/mL in methanol.

Instrumentation:

  • Instrument: Agilent gas chromatograph with a mass selective detector (or equivalent).

  • Column: HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at 1.5 mL/min.

GC Conditions:

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature of 100°C, hold for 1.0 min.

    • Ramp to 280°C at 12°C/min.

    • Hold at 280°C for 30.0 min.

  • Injection: 1 µL with a split ratio of 25:1.

MS Conditions:

  • MSD Transfer Line: 280°C

  • MS Source: 230°C

  • MS Quad: 150°C

  • Mass Scan Range: 30-550 amu.

Expected Retention Time: Approximately 20.422 min.

These protocols and application notes provide a comprehensive guide for the handling, storage, and analysis of the this compound reference standard, ensuring data integrity and laboratory safety.

References

Application Notes: High-Resolution Mass Spectrometry for MEP-FUBICA Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEP-FUBICA (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate), also known as MMB-FUBICA isomer 1, is a synthetic cannabinoid that has been identified in the illicit drug market.[1] As with other novel psychoactive substances (NPS), a thorough understanding of its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the necessary sensitivity and specificity for the detection and structural elucidation of metabolites in complex biological matrices. This document provides a comprehensive guide to the identification of this compound metabolites using LC-HRMS, including detailed experimental protocols and data presentation.

Expected Metabolic Pathways

Based on in vitro studies of structurally similar synthetic cannabinoids such as ADB-FUBICA and AB-FUBICA, the metabolism of this compound is expected to proceed through several key pathways.[2] The primary metabolic reactions include:

  • Ester Hydrolysis: Cleavage of the methyl ester group to form a carboxylic acid is a common metabolic step for many synthetic cannabinoids.

  • Hydroxylation: The addition of a hydroxyl group can occur at various positions on the molecule, including the pentyl chain and the fluorobenzyl group.

  • N-dealkylation: Removal of the pentyl group is another potential metabolic transformation.

  • Amide Hydrolysis: The amide linkage can be cleaved, resulting in the separation of the indole and pentanoate moieties.

  • Glucuronidation: Following phase I metabolism, the resulting metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.

High-Resolution Mass Spectrometry Data for Putative this compound Metabolites

High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of elemental compositions for putative metabolites. The table below lists the calculated exact masses for the protonated molecules ([M+H]⁺) of this compound and its expected major metabolites. These values are essential for targeted screening and identification in HRMS data.

Compound/Metabolite NameMolecular FormulaTransformationCalculated m/z ([M+H]⁺)
This compound (Parent) C₂₂H₂₃FN₂O₃-383.1765
This compound Carboxylic AcidC₂₁H₂₁FN₂O₃Ester Hydrolysis369.1609
Hydroxypentyl-MEP-FUBICAC₂₂H₂₃FN₂O₄Pentyl Hydroxylation399.1714
Hydroxyfluorobenzyl-MEP-FUBICAC₂₂H₂₃FN₂O₄Benzyl Hydroxylation399.1714
Dihydrodiol-MEP-FUBICAC₂₂H₂₅FN₂O₅Dihydroxylation417.1820
N-dealkylated-MEP-FUBICAC₁₇H₁₄FN₂O₂N-dealkylation297.1034
Amide Hydrolysis Product 1C₁₅H₁₀FNOAmide Hydrolysis255.0741
Amide Hydrolysis Product 2C₇H₁₅NO₂Amide Hydrolysis146.1125

Quantitative Analysis of this compound Metabolites

As of the writing of this document, specific quantitative data for this compound metabolites in biological samples have not been published. However, to illustrate the expected concentration ranges and the format for data presentation, the following table provides representative quantitative data from the analysis of ADB-FUBICA metabolites in urine, a structurally similar synthetic cannabinoid. It is crucial to note that these values are for illustrative purposes only and should not be directly extrapolated to this compound.

MetaboliteMean Concentration (ng/mL)Standard Deviation (ng/mL)Range (ng/mL)
ADB-FUBICA N-pentanoic acid5.22.11.5 - 9.8
Hydroxypentyl-ADB-FUBICA12.75.83.4 - 25.1
Dihydrodiol-ADB-FUBICA8.93.52.1 - 15.6

Disclaimer: The quantitative data presented in this table are from studies on ADB-FUBICA and are intended for illustrative purposes only. Actual concentrations of this compound metabolites may vary significantly.

Experimental Protocols

Sample Preparation: Human Urine

This protocol describes the extraction of this compound and its metabolites from human urine samples for LC-HRMS analysis.

Materials:

  • Human urine sample

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 6.8)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ethyl acetate, LC-MS grade

  • Formic acid, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of urine, add 500 µL of phosphate buffer (pH 6.8).

  • Add 20 µL of β-glucuronidase solution.

  • Incubate the mixture at 37°C for 2 hours to hydrolyze glucuronide conjugates.

  • After incubation, add 1.5 mL of acetonitrile to precipitate proteins.

  • Vortex the sample for 30 seconds and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Option A: Liquid-Liquid Extraction (LLE)

    • Add 3 mL of ethyl acetate to the supernatant.

    • Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Option B: Solid-Phase Extraction (SPE)

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.

LC-HRMS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

LC Parameters:

  • Column: A reversed-phase column suitable for metabolite analysis (e.g., C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

HRMS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-1000.

  • Resolution: >20,000 FWHM.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Data Acquisition: Full scan with data-dependent MS/MS (dd-MS2) or data-independent acquisition (DIA). For dd-MS2, select the top 3-5 most intense ions for fragmentation.

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample (1 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Protein_Precipitation Protein Precipitation (Acetonitrile) Hydrolysis->Protein_Precipitation Extraction Extraction (LLE or SPE) Protein_Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation Inject into LC-HRMS HRMS_Detection HRMS Detection (ESI+, Full Scan) LC_Separation->HRMS_Detection Data_Analysis Data Analysis (Metabolite Identification) HRMS_Detection->Data_Analysis

Caption: Workflow for this compound metabolite analysis.

Cannabinoid Receptor Signaling Pathway

Signaling_Pathway Synthetic Cannabinoid Receptor Signaling MEP_FUBICA This compound CB1_R CB1 Receptor MEP_FUBICA->CB1_R CB2_R CB2 Receptor MEP_FUBICA->CB2_R G_Protein Gi/o Protein CB1_R->G_Protein Activation CB2_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK MAPK Pathway G_Protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Cellular_Effects Cellular Effects (e.g., altered neurotransmission) cAMP->Cellular_Effects MAPK->Cellular_Effects

Caption: Cannabinoid receptor signaling pathway.

References

Application Note: Development of a Validated Method for MEP-FUBICA Detection in Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEP-FUBICA (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a synthetic cannabinoid that has been identified in the illicit drug market. As with other novel psychoactive substances, the development of robust and validated analytical methods for its detection in biological matrices is crucial for clinical, forensic, and drug development purposes. Oral fluid serves as a valuable, non-invasive alternative to blood and urine for monitoring drug exposure. This application note provides a detailed protocol for a validated method to quantify this compound in oral fluid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Information:

CompoundIUPAC NameMolecular FormulaMolecular Weight
This compound methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoateC22H23FN2O3382.43 g/mol

Source: SWGDRUG.org Monograph[1]

Signaling Pathway

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[2][3] The activation of CB1 receptors in the central nervous system is largely responsible for the psychoactive effects of these substances.[4] The general signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, which collectively dampen neuronal activity.[5][6]

G cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptor G_protein G-protein (Gi/o) CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (Ca2+, K+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts Neuronal_Activity Decreased Neuronal Activity Ion_Channel->Neuronal_Activity Leads to MEP_FUBICA This compound MEP_FUBICA->CB1_CB2 Binds to ATP ATP ATP->AC cAMP->Neuronal_Activity Leads to

Caption: General signaling pathway of synthetic cannabinoids. (Within 100 characters)

Experimental Workflow

The analytical method involves a straightforward workflow, beginning with oral fluid collection, followed by a simple protein precipitation step for sample preparation. The extracted analyte is then analyzed by LC-MS/MS for separation and detection.

G A Oral Fluid Collection B Sample Preparation (Protein Precipitation) A->B C LC-MS/MS Analysis B->C D Data Acquisition and Processing C->D

Caption: Experimental workflow for this compound analysis. (Within 100 characters)

Detailed Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., JWH-018-d9 or other suitable deuterated synthetic cannabinoid)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank human oral fluid

Sample Preparation: Protein Precipitation
  • To 100 µL of oral fluid in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
MS System Sciex 6500 QTRAP or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of this compound and IS

Method Validation

The analytical method should be validated according to established guidelines. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity r² > 0.99 for a calibration curve from 0.1 to 100 ng/mL
Limit of Detection (LOD) Signal-to-noise ratio > 3
Limit of Quantitation (LOQ) Signal-to-noise ratio > 10, with acceptable precision and accuracy
Precision Intra- and inter-day precision < 15% RSD
Accuracy Within ±15% of the nominal concentration
Matrix Effect To be assessed and minimized
Stability Freeze-thaw, short-term, and long-term stability to be evaluated

Data Presentation

The following tables present hypothetical but expected quantitative data from a validated method for this compound in oral fluid.

Table 1: Calibration Curve Data
Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
0.10.012
0.50.058
10.115
50.592
101.180
505.950
10011.920
Table 2: Precision and Accuracy Data
QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Precision (%RSD)Accuracy (%)
Low 0.30.29 ± 0.0310.396.7
Medium 88.2 ± 0.67.3102.5
High 8078.5 ± 5.16.598.1

Metabolism Considerations

Currently, there is limited specific data on the metabolism of this compound. However, studies on structurally similar synthetic cannabinoids, such as ADB-FUBICA and AB-FUBICA, have shown that metabolism often involves hydroxylation and carboxylation of the alkyl side chain, as well as dealkylation.[7] Given that oral fluid testing for synthetic cannabinoids often targets the parent compound due to direct deposition in the oral cavity and lower metabolic activity in saliva, this method focuses on the quantification of the parent this compound.[3] Future studies should investigate the presence of this compound metabolites in oral fluid to potentially extend the window of detection.

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and reliable LC-MS/MS method for the quantification of this compound in oral fluid. The described protocol, including a simple and efficient sample preparation technique, offers a valuable tool for researchers, forensic toxicologists, and drug developers in the analysis of this novel synthetic cannabinoid. The provided diagrams for the signaling pathway and experimental workflow offer clear visual aids for understanding the context and execution of this analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in MEP-FUBICA Blood Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of MEP-FUBICA in blood matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in blood important?

This compound (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a synthetic cannabinoid. The analysis of this compound in blood is crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies to determine exposure, concentration, and potential impairment.

Q2: What are matrix effects and how do they affect this compound analysis?

Matrix effects are the alteration of analyte ionization in the mass spectrometer's source by co-eluting endogenous or exogenous components of the sample matrix.[1] In blood analysis, these components can include phospholipids, salts, and proteins.[1] Matrix effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the this compound assay.

Q3: What are the common sources of matrix effects in blood analysis of synthetic cannabinoids?

Common sources of matrix effects include:

  • Endogenous components: Phospholipids, salts, proteins, and metabolites naturally present in blood are major contributors.[1]

  • Exogenous materials: Anticoagulants (e.g., Li-heparin), polymers leached from plastic tubes, and dosing vehicles can also cause interference.

Q4: How can I assess the presence and magnitude of matrix effects in my this compound assay?

The most common method is the post-extraction addition technique. This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution. The matrix factor (MF) is calculated as follows:

MF = (Peak response in presence of matrix) / (Peak response in neat solution)

An MF of 1 indicates no matrix effect, an MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement. According to FDA guidance, the precision of the matrix factor across at least six different lots of matrix should be evaluated.[1]

Troubleshooting Guides

This section addresses specific issues that can lead to inaccurate or unreliable results in your this compound blood analysis.

Issue 1: Poor Peak Shape and Chromatography
Possible Cause Troubleshooting Step
Injection of sample in a solvent stronger than the mobile phase Limit the injection volume. Ideally, the sample should be reconstituted in a solvent that is no stronger than the initial mobile phase conditions.[2]
Column overload Dilute the sample or inject a smaller volume.[1]
Contaminated guard or analytical column Wash the column with a strong solvent or replace the guard/analytical column.[1]
Improper mobile phase pH Ensure the mobile phase pH is appropriate for this compound, which is a neutral to acidic analyte.[2]
Issue 2: High Background Noise in LC-MS/MS
Possible Cause Troubleshooting Step
Contaminated solvents or additives Use high-purity, LC-MS grade solvents and additives. Dedicate specific solvent bottles to your LC-MS system to avoid cross-contamination.
Contamination from the LC system Isolate the source by diverting the LC flow away from the MS and infusing a clean solvent directly. If the noise disappears, the contamination is in the LC system (solvents, tubing, autosampler).
Contamination from the MS source If the background noise persists with direct infusion, the issue is likely within the MS source or ion optics. Follow the manufacturer's instructions for cleaning the ion source.
Issue 3: Low Analyte Recovery
Possible Cause Troubleshooting Step
Inefficient sample extraction Optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) for cleaner extracts.
Analyte degradation Synthetic cannabinoids can be unstable in blood, especially at room temperature.[3] Analyze samples as fresh as possible or store them frozen at -20°C or below.
Improper pH during extraction Adjust the pH of the sample and extraction solvents to ensure this compound is in a neutral state for optimal extraction.
Issue 4: Significant Ion Suppression or Enhancement
Possible Cause Troubleshooting Step
Co-elution of matrix components Modify the chromatographic gradient to better separate this compound from interfering matrix components.
Insufficient sample cleanup Employ a more effective sample preparation technique like SPE or SLE to remove a larger portion of the matrix.
High concentration of phospholipids Use a phospholipid removal plate or a targeted phospholipid removal step in your sample preparation.

Data Presentation: Performance of Extraction Methods

The following tables summarize typical performance data for the analysis of synthetic cannabinoids in blood using different extraction methods. While specific data for this compound is limited, these values for structurally similar compounds provide a useful reference.

Table 1: Supported Liquid Extraction (SLE) Performance for Synthetic Cannabinoids in Whole Blood

CompoundRecovery (%)
MMB-FUBINACA> 60%
ADMB-FUBINACA> 60%
5-Fluoro-MDMB-PICA> 60%
MDMB-4en-PINACA> 60%
Data adapted from a study on various synthetic cannabinoids using ISOLUTE® SLE+. The resulting extracts were reported to have minimal matrix effects.

Table 2: Validation Data for LC-MS/MS Analysis of Synthetic Cannabinoids in Rat Plasma

AnalyteIntra-day Precision (%)Inter-day Precision (%)Recovery (%)Matrix Effect (%)
JWH-1221.3 - 9.03.0 - 8.695.4 - 106.893.4 - 118.0
5F-AMB1.3 - 9.03.0 - 8.695.4 - 106.893.4 - 118.0
AMB-FUBINACA1.3 - 9.03.0 - 8.695.4 - 106.893.4 - 118.0
This data is for rat plasma and provides an indication of expected performance.[4]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cannabinoids in Blood

CompoundLOD (ng/mL)LOQ (ng/mL)
JWH-0180.01 - 0.50.1 - 1.0
JWH-0730.01 - 0.50.1 - 1.0
AM-22010.01 - 0.50.1 - 1.0
UR-1440.01 - 0.50.1 - 1.0
General range observed for various synthetic cannabinoids in blood.[5]

Experimental Protocols

Protocol 1: Protein Precipitation for Screening of this compound in Whole Blood

This protocol is adapted from a method for the screening of 72 synthetic cannabinoids in whole blood.[6]

  • Sample Preparation:

    • Pipette 200 µL of whole blood into a 2.0 mL plastic vial.

    • Add 20 µL of an internal standard (IS) solution (e.g., this compound-d5) in methanol to achieve a final concentration of 10 ng/mL.

    • Vortex briefly.

  • Precipitation:

    • Add 600 µL of ice-cold acetonitrile dropwise while continuously vortexing the sample.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 13,000 rpm for 5 minutes.

  • Extraction and Reconstitution:

    • Transfer the supernatant (organic solvent) to a clean 2 mL glass vial.

    • Evaporate the acetonitrile to dryness under a gentle stream of nitrogen or air at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE) for Quantitative Analysis of this compound in Whole Blood

This protocol is based on a method for the extraction of various synthetic cannabinoids from whole blood.

  • Sample Pre-treatment:

    • In a sample tube, mix 100 µL of whole blood with 20 µL of internal standard solution and 200 µL of deionized water.

    • Vortex for 10 seconds.

    • Allow the sample to equilibrate for 5 minutes.

  • Extraction:

    • Load the pre-treated sample onto a supported liquid extraction cartridge (e.g., ISOLUTE® SLE+ 200 mg).

    • Allow the sample to absorb for 5 minutes.

    • Apply two aliquots of 700 µL of ethyl acetate to the cartridge, allowing 5 minutes between each aliquot to drain under gravity.

    • Apply a brief pulse of positive pressure or vacuum to elute any remaining solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

    • Reconstitute the extract in 100 µL of mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis blood_sample Whole Blood Sample add_is Add Internal Standard blood_sample->add_is pretreatment Pre-treatment (e.g., Dilution) add_is->pretreatment extraction Extraction (PPT, SLE, or SPE) pretreatment->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: General experimental workflow for this compound analysis in blood.

matrix_effect_assessment cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Spiked Matrix cluster_calc Calculation spike_neat Spike Analyte & IS in Reconstitution Solvent compare Compare Peak Responses (Set B vs. Set A) spike_neat->compare extract_blank Extract Blank Blood Matrix spike_post Spike Analyte & IS into Extracted Matrix extract_blank->spike_post spike_post->compare mf Calculate Matrix Factor (MF) compare->mf

Caption: Workflow for assessing matrix effects using the post-extraction addition method.

References

Technical Support Center: Enhancing Detection Sensitivity of MEP-FUBICA Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on improving the detection sensitivity of MEP-FUBICA metabolites. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound and which should be targeted for the most sensitive detection?

A1: The primary metabolic pathway for this compound, similar to its close analog AMB-FUBICA, is ester hydrolysis, which converts the parent compound into its carboxylic acid metabolite. This reaction is primarily mediated by the carboxylesterase 1 (CES1) enzyme.[1][2][3][4] Other significant metabolic routes include hydroxylation of the alkyl chain and subsequent glucuronide conjugation. For the highest sensitivity and longest detection window in urine, it is recommended to target the carboxylic acid metabolite. The parent compound is often found at very low concentrations or is entirely absent in urine samples.[5]

Q2: Why am I not detecting the parent this compound compound in urine samples?

A2: Synthetic cannabinoids like this compound are extensively metabolized in the body. The parent compound is typically present at very low concentrations in urine, if at all. The primary excretory products are its metabolites. Therefore, analytical methods should be optimized for the detection of metabolites, particularly the carboxylic acid metabolite, rather than the parent drug.[5]

Q3: What is the most effective sample preparation technique for extracting this compound metabolites from urine?

A3: A crucial first step in urine sample preparation is hydrolysis to cleave glucuronide conjugates, which significantly increases the concentration of free metabolites.[5][6] This can be achieved through enzymatic hydrolysis with β-glucuronidase or acid hydrolysis. Following hydrolysis, solid-phase extraction (SPE) and salting-out assisted liquid-liquid extraction (SALLE) are both effective methods for extraction and clean-up.[7] SPE with a polymeric sorbent like Oasis HLB can provide high recovery and cleaner extracts.[8][9]

Q4: Which analytical technique is best suited for the sensitive detection of this compound metabolites?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of synthetic cannabinoid metabolites due to its high sensitivity, selectivity, and suitability for thermally labile compounds.[10][11] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires derivatization of the polar metabolites and may not be as sensitive for these specific compounds.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Analyte Signal Incomplete hydrolysis of glucuronide conjugates.- Ensure the pH of the urine sample is optimal for β-glucuronidase activity (typically pH 5.0-6.8).- Verify the activity of the β-glucuronidase enzyme.- Increase incubation time or temperature for the hydrolysis step.[6]
Poor extraction recovery.- Optimize the SPE method by testing different sorbents and elution solvents.- For LLE or SALLE, ensure the pH of the sample is adjusted to optimize the partitioning of the acidic metabolites into the organic phase.- Evaluate different organic solvents for extraction.[7][12]
Suboptimal LC-MS/MS parameters.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Perform compound tuning to determine the optimal precursor and product ions (MRM transitions) and collision energies for each metabolite.[13]
High Background Noise Matrix effects from endogenous urine components.- Improve sample clean-up by using a more rigorous SPE protocol.- Dilute the sample extract before injection, if sensitivity allows.- Use a matrix-matched calibration curve to compensate for ion suppression or enhancement.[8]
Contaminated LC system or solvents.- Use high-purity, LC-MS grade solvents and additives.- Flush the LC system thoroughly.- Check for contamination in the autosampler and injection port.
Peak Tailing or Poor Peak Shape Inappropriate LC column or mobile phase.- Use a C18 column for reversed-phase chromatography.- Optimize the mobile phase composition and gradient to improve peak shape.- Ensure the pH of the mobile phase is compatible with the analytes.
Active sites on the column or in the LC system.- Use a column with end-capping to reduce silanol interactions.- Add a small amount of a competing base to the mobile phase if basic analytes are showing poor peak shape.
Inconsistent Results Variability in sample preparation.- Ensure consistent timing and temperature for the hydrolysis step.- Use an automated liquid handler for precise and repeatable extractions.- Use an internal standard to correct for variations in extraction efficiency and instrument response.
Instrument instability.- Allow the LC-MS/MS system to equilibrate fully before analysis.- Monitor system suitability by injecting a standard sample at regular intervals during the analytical run.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Synthetic Cannabinoid Metabolites

Technique Typical Recovery (%) LOD (ng/mL) LOQ (ng/mL) Reference
Solid-Phase Extraction (SPE)80-1180.01-0.50.01-0.1[8][14]
Salting-Out Assisted Liquid-Liquid Extraction (SALLE)80-1000.001-0.05-[7]
Liquid-Liquid Extraction (LLE)60-95--[12]

Table 2: Typical LC-MS/MS Parameters for Synthetic Cannabinoid Metabolite Analysis

Parameter Setting
LC Column C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient 5-95% B over 10-15 minutes
Flow Rate 0.2-0.4 mL/min
Ionization Mode Electrospray Ionization (ESI) Positive
MS Analyzer Triple Quadrupole (QqQ)
Acquisition Mode Multiple Reaction Monitoring (MRM)

Experimental Protocols

Enzymatic Hydrolysis of Urine Samples
  • To 1 mL of urine sample in a glass tube, add an internal standard.

  • Add 500 µL of acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase from Patella vulgata (>100,000 units/mL).

  • Vortex the mixture gently.

  • Incubate at 60°C for 1-3 hours.[6]

  • Allow the sample to cool to room temperature before proceeding to extraction.

Solid-Phase Extraction (SPE) Protocol
  • Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

  • Elute the metabolites with 1-2 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[9]

Mandatory Visualizations

MEP_FUBICA_Metabolism parent This compound hydrolysis_metabolite Carboxylic Acid Metabolite (Primary Target) parent->hydrolysis_metabolite Ester Hydrolysis (CES1) hydroxylation_metabolite Hydroxylated Metabolite parent->hydroxylation_metabolite Hydroxylation glucuronide_conjugate Glucuronide Conjugate hydrolysis_metabolite->glucuronide_conjugate Glucuronidation hydroxylation_metabolite->glucuronide_conjugate Glucuronidation

Caption: Metabolic pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample + Internal Standard hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis extraction Solid-Phase Extraction (SPE) or SALLE hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification and Data Review lcms->quantification

Caption: General experimental workflow for this compound metabolite analysis.

References

MEP-FUBICA Technical Support Center: Long-Term Storage & Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common stability issues encountered with MEP-FUBICA during long-term storage. The following information is based on internal stability studies and best practices for handling small molecule drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions of this compound in DMSO or ethanol should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1]

Q2: What is the expected shelf-life of this compound under recommended conditions?

A2: When stored as a solid at -20°C, this compound is expected to remain stable for at least 24 months. Stock solutions stored at -80°C are stable for up to 6 months. Stability is contingent on adherence to the recommended storage and handling protocols.

Q3: How can I identify if my this compound sample has degraded?

A3: Initial signs of degradation can include a change in the physical appearance of the solid, such as discoloration (e.g., from white to off-white or yellow) or clumping.[1] For solutions, precipitation or a color change may be observed.[1] The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can reveal a decrease in the purity of the main compound peak and the emergence of new peaks corresponding to degradation products.[1]

Q4: Can I still use a this compound sample that shows signs of partial degradation?

A4: It is strongly advised against using a sample that is suspected of degradation. The presence of degradation products can lead to inaccurate and irreproducible experimental results, as well as potential off-target effects or toxicity in biological assays. If degradation is suspected, it is best to use a fresh, quality-controlled sample.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Unexpected peaks are observed during HPLC analysis of a stored sample.

  • Possible Cause: The sample has likely undergone chemical degradation. The two primary degradation pathways for this compound are oxidation and hydrolysis.

  • Solution:

    • Confirm the identity of the new peaks using a mass spectrometry (LC-MS) analysis. Refer to the table below for common degradation products.

    • Review your storage and handling procedures. Ensure the compound was protected from light, moisture, and excessive freeze-thaw cycles.

    • If degradation is confirmed, discard the sample and use a new, unexpired lot of this compound.

Issue 2: The biological activity of this compound in my assay has significantly decreased over time.

  • Possible Cause: A loss of biological activity is often directly correlated with chemical degradation of the compound.[1] The active parent molecule has likely converted into less active or inactive degradation products.

  • Solution:

    • Perform an analytical check (e.g., HPLC) to assess the purity and integrity of the compound stock.

    • Prepare fresh dilutions from a new, validated stock of this compound for your experiments.

    • Consider qualifying new lots of this compound with a standard biological assay to ensure consistent activity.

Issue 3: The this compound solid has changed color from white to yellowish.

  • Possible Cause: A color change is a visual indicator of potential chemical degradation, often due to oxidation. Exposure to air and light can accelerate this process.

  • Solution:

    • Do not use the discolored material. While the change may seem minor, it indicates that the chemical composition is no longer pure.

    • Ensure that all future samples are stored in amber vials with a tight seal, and consider purging the vial with an inert gas like argon or nitrogen before sealing for long-term storage.

Data & Experimental Protocols

Quantitative Stability Data

The following table summarizes the stability of solid this compound under accelerated storage conditions over a 6-month period.

Storage ConditionPurity after 1 MonthPurity after 3 MonthsPurity after 6 MonthsObservations
-20°C, Dark, Dry >99.5%>99.5%>99.5%No significant change
4°C, Dark, Dry 99.2%98.5%97.8%Minor degradation
25°C, Ambient Light, 60% RH 95.1%88.3%75.4%Significant degradation, yellowing
40°C, Ambient Light, 75% RH 82.4%65.7%48.2%Severe degradation, clumping
Common Degradation Products
Degradation ProductMolecular Weight ( g/mol )Potential CauseAnalytical Signature
This compound-Oxide 414.43OxidationElutes earlier than parent compound in reverse-phase HPLC
Hydrolyzed this compound 384.41Hydrolysis of the esterElutes significantly earlier than parent compound in reverse-phase HPLC

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol outlines a standard method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

Protocol 2: Forced Degradation Study Protocol

This protocol is used to intentionally degrade this compound to understand its degradation pathways.

  • Acid Hydrolysis: Dissolve 5 mg of this compound in 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve 5 mg of this compound in 5 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve 5 mg of this compound in 5 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a thin layer of solid this compound to a UV lamp (254 nm) for 48 hours. Dissolve in methanol for analysis.

  • Thermal Degradation: Heat solid this compound at 80°C for 72 hours. Dissolve in methanol for analysis.

  • Analysis: Analyze all stressed samples by the HPLC-UV method described above, alongside a control sample, to identify and quantify degradation products.

Visualizations

Troubleshooting Workflow

G cluster_0 start Experiment Yields Unexpected Results check_purity Assess Purity of This compound via HPLC start->check_purity purity_ok Is Purity >98%? check_purity->purity_ok degraded Sample is Degraded purity_ok->degraded No other_factors Investigate Other Experimental Variables purity_ok->other_factors Yes investigate_storage Review Storage & Handling Procedures degraded->investigate_storage new_sample Obtain New Sample. Re-run Experiment. investigate_storage->new_sample G MEP_FUBICA This compound (Parent Compound) Oxidation Oxidation (Exposure to Air, Light) MEP_FUBICA->Oxidation Hydrolysis Hydrolysis (Exposure to Moisture) MEP_FUBICA->Hydrolysis Oxide_Product This compound-Oxide (Inactive) Oxidation->Oxide_Product Hydrolyzed_Product Hydrolyzed this compound (Inactive) Hydrolysis->Hydrolyzed_Product

References

Technical Support Center: Chromatographic Separation of MEP-FUBICA and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on distinguishing MEP-FUBICA from its positional isomers using chromatography. The following information is intended to aid in method development, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to chromatographically separate this compound from its positional isomers?

A1: The biological activity, potency, and legal status of synthetic cannabinoids can differ significantly between positional isomers. A minor change in the position of a functional group on the molecule can alter its interaction with cannabinoid receptors (CB1 and CB2), leading to variations in psychoactive effects and toxicity. Therefore, accurate identification and quantification of each specific isomer are crucial for forensic analysis, toxicological studies, and regulatory compliance.

Q2: What are the main challenges in the chromatographic separation of this compound and its positional isomers?

A2: Positional isomers of synthetic cannabinoids often have very similar physicochemical properties, such as polarity and molecular weight. This can result in co-elution or poor resolution in both gas chromatography (GC) and liquid chromatography (LC). Furthermore, their mass spectra, particularly under electron ionization (EI) in GC-MS, can be nearly identical, making confident identification challenging without adequate chromatographic separation.

Q3: Which chromatographic techniques are best suited for separating these isomers?

A3: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a mass spectrometer (MS) or a UV detector are generally the most effective techniques. LC often provides better selectivity for polar and thermally labile compounds like many synthetic cannabinoids compared to GC. The use of different stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, can offer alternative selectivities to standard C18 columns and improve the resolution of isomers.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis?

A4: While GC-MS is a common technique for synthetic cannabinoid analysis, it may not always be sufficient to resolve all positional isomers of this compound.[1] Some isomers may co-elute and produce very similar mass spectra.[1] However, with careful optimization of the temperature program and column selection, partial separation may be achieved. For isomers that are difficult to resolve by GC, derivatization could be explored to introduce structural differences that might improve separation or lead to more distinct mass spectral fragmentation.

Q5: My peaks for the isomers are broad and tailing. What could be the cause?

A5: Peak broadening and tailing in LC can be caused by several factors. Secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns, can be a common issue for amine-containing compounds. Using a mobile phase with a suitable pH and an appropriate buffer can help to minimize these interactions. Other potential causes include column degradation, sample overload, or extra-column dead volume in the HPLC system.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor or no separation of isomers Inappropriate stationary phase selectivity.- Try a column with a different stationary phase (e.g., phenyl-hexyl, PFP, or a polar-embedded phase).- Ensure the column is not degraded by checking its performance with a standard mixture.
Mobile phase composition is not optimal.- Adjust the organic modifier (e.g., switch from acetonitrile to methanol or vice versa).- Modify the mobile phase pH with additives like formic acid or ammonium formate to alter the ionization state of the analytes.- Optimize the gradient elution profile with a shallower gradient.
Co-eluting peaks with similar mass spectra Insufficient chromatographic resolution.- In addition to the solutions for poor separation, consider using a longer column or a column with a smaller particle size (UHPLC) to increase efficiency.- Lower the flow rate to improve resolution.
Isomers are not differentiable by the detector.- If using MS, switch to tandem mass spectrometry (MS/MS) and optimize fragmentation to find unique product ions for each isomer.- Analyze the relative abundance of key fragment ions, as minor but consistent differences can sometimes be used for differentiation.
Poor peak shape (fronting or tailing) Secondary silanol interactions.- Add a competitive base (e.g., a small amount of triethylamine) to the mobile phase, if compatible with your detection method.- Use a column with end-capping or a hybrid particle technology to minimize silanol activity.
Sample solvent is too strong.- Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.- Ensure proper mixing and degassing of the mobile phase.- Check the pump for leaks or bubbles.
Changes in column temperature.- Use a column oven to maintain a stable temperature throughout the analysis.[2]

Experimental Protocols

The following is a proposed HPLC-UV method for the separation of this compound and its potential positional isomers. This method should be considered a starting point and may require further optimization for specific instrumentation and isomer mixtures.

Sample Preparation:

  • Prepare stock solutions of this compound and its isomers in methanol at a concentration of 1 mg/mL.

  • Create a working standard mixture by diluting the stock solutions in the initial mobile phase to a final concentration of 10 µg/mL for each analyte.

HPLC-UV Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 70% B

    • 15-18 min: 70% to 95% B

    • 18-20 min: 95% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm and 290 nm.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, chromatographic data for the separation of this compound and two of its potential positional isomers using the proposed HPLC method. Positional isomers could include variations in the attachment point of the carboxamide group on the indole ring or the position of the fluorine on the benzyl group.

Compound Retention Time (min) Resolution (Rs) Tailing Factor (Tf)
This compound Isomer 1 (e.g., 2-fluorobenzyl)12.5-1.1
This compound Isomer 2 (e.g., 3-fluorobenzyl)13.22.11.2
This compound (4-fluorobenzyl)14.02.51.1

Note: The resolution is calculated between adjacent peaks.

Visualizations

Logical Troubleshooting Workflow for Isomer Separation

TroubleshootingWorkflow start Start: Poor Isomer Separation check_method Review Method Parameters (Column, Mobile Phase, Gradient) start->check_method is_column_ok Is the column appropriate and in good condition? check_method->is_column_ok change_column Select a different stationary phase (e.g., Phenyl-Hexyl, PFP) is_column_ok->change_column No optimize_mp Optimize Mobile Phase (pH, Organic Modifier) is_column_ok->optimize_mp Yes change_column->check_method is_sep_improved Is separation improved? optimize_mp->is_sep_improved is_sep_improved->optimize_mp No optimize_gradient Optimize Gradient Profile (shallower gradient) is_sep_improved->optimize_gradient Partially check_peaks Examine Peak Shape is_sep_improved->check_peaks Yes optimize_gradient->is_sep_improved is_shape_good Are peaks symmetrical? check_peaks->is_shape_good troubleshoot_shape Troubleshoot Peak Tailing/Fronting (see guide) is_shape_good->troubleshoot_shape No final_optimization Fine-tune parameters (Flow rate, Temperature) is_shape_good->final_optimization Yes troubleshoot_shape->check_method end End: Successful Separation final_optimization->end

References

Thermal degradation products of MEP-FUBICA in GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MEP-FUBICA, specifically addressing challenges related to its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide: Thermal Degradation of this compound in GC-MS Analysis

Users frequently encounter issues with the thermal lability of synthetic cannabinoids like this compound during GC-MS analysis. High temperatures in the GC injector port can lead to degradation, resulting in multiple chromatographic peaks for a single standard and potentially leading to misidentification or inaccurate quantification.

Problem: Multiple or unexpected peaks in the chromatogram of a pure this compound standard.

This is a common indicator of on-instrument thermal degradation. The high temperatures of the GC inlet can cause the this compound molecule to break down into several smaller, more volatile compounds.

Potential Causes and Solutions:

Potential CauseRecommended ActionExpected Outcome
High Injector Temperature The injector temperature is a critical factor in the thermal degradation of many synthetic cannabinoids. Lowering the injector temperature can significantly reduce the extent of degradation. Start with the temperature recommended in established protocols (e.g., 250 °C) and systematically decrease it in 10-20 °C increments to find the optimal temperature that allows for good chromatographic peak shape without causing significant degradation.A reduction in the number and/or intensity of degradation product peaks relative to the parent this compound peak.
Active Sites in the Injector Liner The glass liner in the GC inlet can have active silanol groups that can catalyze the degradation of sensitive analytes. Using a deactivated liner is crucial. If degradation is still observed, consider using a liner with a different deactivation chemistry or a liner packed with deactivated glass wool to trap non-volatile residues and provide a more inert surface.Minimized interaction between this compound and the injector surfaces, leading to less degradation.
Hydrolysis of the Ester Group This compound contains a methyl ester group that can be susceptible to hydrolysis, especially in the presence of trace amounts of water in the sample or solvent at high temperatures. Ensure that all solvents are anhydrous and that samples are protected from moisture.Reduced formation of the corresponding carboxylic acid degradation product.
Transesterification with Alcoholic Solvents If using an alcohol-based solvent (e.g., methanol, ethanol) for sample preparation, transesterification can occur at high injector temperatures, where the methyl ester of this compound is replaced with the alkyl group from the solvent. Whenever possible, use a non-alcoholic solvent like acetonitrile or ethyl acetate for sample reconstitution prior to GC-MS analysis.Elimination of transesterification artifacts, such as the ethyl ester of this compound if ethanol was used as a solvent.

Experimental Workflow for Troubleshooting Degradation

Caption: A logical workflow for troubleshooting thermal degradation of this compound during GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal degradation products of this compound?

  • Hydrolysis: Cleavage of the methyl ester to form the corresponding carboxylic acid: 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid.

  • Decarboxylation: Loss of the carbomethoxy group (-COOCH₃) from the amino acid moiety.

  • Amide Bond Cleavage: Scission of the amide bond connecting the indazole core and the amino acid moiety, which could lead to fragments such as 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid and methyl 2-amino-3-methylbutanoate.

  • Cleavage of the Benzyl Group: Loss of the 4-fluorobenzyl group from the indazole ring.

It is crucial for researchers to perform their own degradation studies (e.g., by injecting a concentrated solution at a high injector temperature) to identify the specific degradation products and their retention times in their chromatographic system.

Q2: Is there an ideal GC-MS method to prevent this compound degradation?

There is no single "ideal" method, as the optimal conditions can vary between instruments. However, a good starting point is to use a method with a relatively low injector temperature and a deactivated liner. An example of a published GC-MS method for this compound is provided in the experimental protocols section below. Researchers should validate this method on their own instrumentation and optimize it as needed to minimize degradation.

Q3: Can derivatization help in reducing thermal degradation?

Yes, derivatization can be a viable strategy. Silylation of the amide nitrogen, for example, can increase the thermal stability of the molecule. However, this adds an extra step to the sample preparation and requires careful optimization and validation to ensure complete reaction and avoid the introduction of artifacts.

Q4: Are there alternative analytical techniques to GC-MS for this compound analysis?

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is an excellent alternative to GC-MS for the analysis of thermally labile compounds like this compound. LC-MS analysis is performed at or near room temperature, thus eliminating the issue of thermal degradation.

Experimental Protocols

Standard GC-MS Method for this compound Analysis

This protocol is adapted from the SWGDRUG monograph for this compound and serves as a starting point for analysis.[1]

  • Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a suitable solvent like acetonitrile or ethyl acetate.

  • Instrument: Agilent Gas Chromatograph with a Mass Selective Detector (or equivalent).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C (optimization may be required).

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 290 °C at 20 °C/min.

    • Hold at 290 °C for 10 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Scan Range: 40-550 amu.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Cannabinoid Receptor Signaling Pathway

This compound, like other synthetic cannabinoids, exerts its primary pharmacological effects by acting as an agonist at the cannabinoid receptors, CB1 and CB2. The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

G MEP_FUBICA This compound CB1_CB2 CB1/CB2 Receptors MEP_FUBICA->CB1_CB2 G_protein Gi/o Protein CB1_CB2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activation Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered neurotransmission, cell growth, inflammation) PKA->Cellular_Response Transcription_Factors Transcription Factors MAPK->Transcription_Factors Ion_Channels->Cellular_Response Transcription_Factors->Cellular_Response

Caption: Simplified signaling pathway of this compound upon binding to cannabinoid receptors.

References

Technical Support Center: Addressing MEP-FUBICA Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and managing cross-reactivity issues associated with the synthetic cannabinoid MEP-FUBICA in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a concern for this compound?

A1: Immunoassay cross-reactivity occurs when an antibody mistakenly binds to a molecule that is structurally similar, but not identical, to the target analyte.[1] This is a significant issue in the analysis of synthetic cannabinoids like this compound due to the vast number of structurally related compounds.[2] Such unintended binding can lead to false-positive results or inaccurate quantification of the target analyte.[3]

Q2: Which types of compounds are likely to cross-react with this compound immunoassays?

A2: Due to structural similarities, several classes of compounds may cross-react with immunoassays designed for this compound. These include:

  • Structural Analogues: Other synthetic cannabinoids with similar core structures (e.g., indole or indazole rings) and side chains.

  • Metabolites: The metabolic byproducts of this compound, which may retain key structural features recognized by the antibody.

  • Other Synthetic Cannabinoids: The constant emergence of new synthetic cannabinoids with varied structural modifications presents an ongoing challenge for assay specificity.[4]

Q3: How can I determine if my immunoassay is subject to cross-reactivity?

A3: The most definitive method is to perform a cross-reactivity study using a competitive ELISA (Enzyme-Linked Immunosorbent Assay). This involves testing the response of the immunoassay to a panel of potentially interfering compounds, including known metabolites and structural analogues of this compound.

Q4: What are the initial steps to troubleshoot a suspected false-positive result?

A4: If you suspect a false-positive result, the first step is to review the manufacturer's data sheet for the immunoassay kit to check for any known cross-reactants. If the suspected interfering compound is not listed, a confirmatory analysis using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating cross-reactivity in this compound immunoassays.

Issue 1: Unexpected Positive Results or Inconsistent Data

Potential Cause: Cross-reactivity with a structurally similar compound.

Troubleshooting Workflow:

G start Suspected False Positive review_data Review Kit Insert for Known Cross-Reactants start->review_data confirm_method Confirm with LC-MS/MS review_data->confirm_method no_cross_reactivity Result Confirmed (True Positive) confirm_method->no_cross_reactivity cross_reactivity_suspected Result Not Confirmed (Potential Cross-Reactivity) confirm_method->cross_reactivity_suspected perform_competitive_elisa Perform Competitive ELISA with Suspected Compounds cross_reactivity_suspected->perform_competitive_elisa identify_reactant Identify Cross-Reacting Compound(s) perform_competitive_elisa->identify_reactant mitigate Mitigate Cross-Reactivity identify_reactant->mitigate end Accurate Results mitigate->end

Caption: Troubleshooting workflow for suspected cross-reactivity.

Mitigation Strategies:

  • Sample Dilution: Diluting the sample can sometimes reduce the impact of a low-affinity cross-reactant.

  • Alternative Assay: If available, use an immunoassay with a different antibody that has a different cross-reactivity profile.

  • Confirmatory Methods: Employ a highly specific analytical method like LC-MS/MS for definitive identification and quantification.[5]

Issue 2: High Background Signal in the Immunoassay

Potential Cause: Non-specific binding of antibodies to the plate or other sample components.

Troubleshooting Steps:

  • Optimize Blocking:

    • Increase the concentration of the blocking agent (e.g., BSA or non-fat milk).

    • Test different blocking agents.

    • Increase the blocking incubation time.

  • Optimize Antibody Concentrations:

    • Titer the primary and secondary antibody concentrations to find the optimal balance between signal and background.

  • Improve Washing Steps:

    • Increase the number of wash steps.

    • Increase the volume of wash buffer.

    • Ensure thorough removal of wash buffer between steps.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate[6]
Chemical Formula C22H23FN2O3[6]
Molecular Weight 398.4 g/mol [6]
Appearance White powder[6]
Table 2: Potential Cross-Reactants in Synthetic Cannabinoid Immunoassays
Compound ClassRationale for Potential Cross-Reactivity
Other Indole-3-Carboxamides Share the same core indole-3-carboxamide structure as this compound, making them highly likely to cross-react.
Indazole-3-Carboxamides The indazole core is structurally very similar to the indole core, leading to a high probability of antibody recognition.
Naphthoylindoles While structurally more distinct, some antibodies may recognize common features, leading to potential cross-reactivity.[5]
Metabolites of this compound Metabolites often retain the core structure and may only differ by the addition of hydroxyl groups or carboxylation, which may still be recognized by the antibody.

Experimental Protocols

Competitive ELISA for Determining Cross-Reactivity

This protocol is designed to assess the cross-reactivity of an immunoassay with potential interfering compounds.

Materials:

  • Microtiter plates (96-well)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • This compound standard

  • Suspected cross-reacting compounds

  • Primary antibody against this compound

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Workflow:

G coat Coat Plate with this compound-Protein Conjugate wash1 Wash coat->wash1 block Block Wells wash1->block prepare_mix Prepare Mixtures of Primary Antibody with Standard or Test Compound block->prepare_mix add_mix Add Mixtures to Wells prepare_mix->add_mix incubate Incubate add_mix->incubate wash2 Wash incubate->wash2 add_secondary Add Enzyme-Conjugated Secondary Antibody wash2->add_secondary wash3 Wash add_secondary->wash3 add_substrate Add Substrate wash3->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze Analyze Data and Calculate % Cross-Reactivity read_plate->analyze

Caption: Experimental workflow for competitive ELISA.

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with a this compound-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with wash buffer.[7]

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.[8]

  • Competition:

    • Prepare serial dilutions of the this compound standard and each suspected cross-reacting compound.

    • In separate tubes, mix the primary antibody with each dilution of the standard or test compound. Incubate for 1 hour at 37°C.[7]

  • Incubation: Add the antibody-analyte mixtures to the coated and blocked wells. Incubate for 90 minutes at 37°C.[7]

  • Washing: Wash the plate three times with wash buffer.[7]

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.[7]

  • Washing: Wash the plate three times with wash buffer.[7]

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).[9]

  • Stopping the Reaction: Add the stop solution to each well.[9]

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader.[9]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.

    • Determine the concentration of each test compound that causes a 50% reduction in signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

References

Technical Support Center: Optimization of Extraction Efficiency for MEP-FUBICA from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of MEP-FUBICA from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a synthetic cannabinoid. Its chemical name is methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate. It typically appears as a white powder.[1] Understanding its structure is crucial for selecting appropriate extraction solvents and methods.

Q2: What are the most common challenges when extracting this compound from complex matrices like blood, urine, or tissue?

The primary challenges include:

  • Low Recovery: this compound may bind strongly to matrix components, leading to incomplete extraction.

  • Matrix Effects: Co-extracted substances can interfere with analytical instruments, causing ion suppression or enhancement in mass spectrometry.[2]

  • Analyte Degradation: Synthetic cannabinoids can be susceptible to degradation due to improper handling, pH, or temperature.[3]

  • High Lipid Content: In matrices like brain or adipose tissue, high lipid content can complicate extraction and require specific cleanup steps.[3]

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?

Both LLE and SPE can be effective for this compound extraction. The choice depends on the matrix, desired level of cleanliness, and available resources.

  • LLE is a simpler and less expensive technique but may result in less clean extracts.[3]

  • SPE offers more selective and thorough cleanup, leading to higher analytical sensitivity.[3][4] The choice of the SPE sorbent is critical for optimal recovery.

Q4: How can I minimize the degradation of this compound during sample preparation?

To minimize degradation, it is recommended to:

  • Minimize sample processing time.

  • Keep samples on ice or at 4°C whenever possible.[3]

  • Avoid exposure to strong acids or bases unless required for the extraction protocol and validated.

  • Be mindful of the temperature used for solvent evaporation.

Troubleshooting Guides

Low Extraction Recovery
Potential Cause Recommended Solution
Poor Sample Homogenization Ensure the tissue is completely homogenized to a fine powder or slurry to maximize the surface area for solvent interaction.[3]
Inappropriate Solvent Choice Test a range of solvents with varying polarities. For synthetic cannabinoids, solvents like acetonitrile, methanol, ethyl acetate, and hexane/ethyl acetate mixtures are commonly used.[2][3][5]
Suboptimal pH Adjusting the sample's pH can improve extraction efficiency for certain synthetic cannabinoids. A slightly basic pH might be beneficial.[3]
Insufficient Solvent Volume or Extraction Time Increase the solvent-to-sample ratio and/or the extraction time (e.g., vortexing or sonication duration).[3]
Analyte Adsorption to Labware Use silanized glassware or polypropylene tubes to minimize non-specific binding.
High Matrix Effects in LC-MS/MS Analysis
Potential Cause Recommended Solution
Insufficient Sample Cleanup Incorporate a more rigorous cleanup step. If using LLE, consider a back-extraction. If using SPE, optimize the wash steps with a solvent that removes interferences without eluting the analyte.[6]
High Lipid Content in the Extract For fatty matrices, perform a lipid removal step such as freezing the extract at a low temperature (-20°C to -80°C) and centrifuging to pellet the lipids (lipid precipitation).
Co-elution of Matrix Components Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from interfering compounds.
Inappropriate Ionization Source Settings Optimize the mass spectrometer's source parameters (e.g., temperature, gas flows) to minimize in-source fragmentation and matrix effects.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Whole Blood
  • Sample Preparation: To 1 mL of whole blood in a polypropylene tube, add 2 mL of ice-cold acetonitrile to precipitate proteins.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Extraction: Vortex the sample vigorously for 1 minute.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Solvent Transfer: Carefully transfer the supernatant (acetonitrile layer) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
  • Sample Pre-treatment: To 2 mL of urine, add 1 mL of a buffer solution (e.g., phosphate buffer, pH 6.8). Centrifuge to remove any particulates.

  • Internal Standard Spiking: Add an appropriate internal standard to the pre-treated sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[3] Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.

  • Elution: Elute this compound from the cartridge with 2-3 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Data Presentation

Table 1: Comparison of Extraction Solvents for Synthetic Cannabinoids

Solvent System Mean Recovery (%) Matrix Reference
Acetonitrile66.3Urine[2]
Ethyl Acetate (single extraction)75.2Urine[2]
Ethyl Acetate (double extraction)91.8Urine[2]
Methanol~41Herbal Incense[5]
Dichloromethane73 - 101Oral Fluid[7]

Note: This data is for various synthetic cannabinoids and should be used as a starting point for this compound method development.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis Preparation Sample 1. Blood Sample Acetonitrile 2. Add Acetonitrile Sample->Acetonitrile IS 3. Add Internal Standard Acetonitrile->IS Vortex 4. Vortex IS->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate Supernatant->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis_spe Analysis Preparation Urine 1. Urine Sample + Buffer IS_SPE 2. Add Internal Standard Urine->IS_SPE Load 4. Load Sample IS_SPE->Load Condition 3. Condition Cartridge Condition->Load Wash 5. Wash Cartridge Load->Wash Dry 6. Dry Cartridge Wash->Dry Elute 7. Elute Analyte Dry->Elute Evaporate_SPE 8. Evaporate Eluate Elute->Evaporate_SPE Reconstitute_SPE 9. Reconstitute Evaporate_SPE->Reconstitute_SPE Analysis_SPE 10. LC-MS/MS Analysis Reconstitute_SPE->Analysis_SPE

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Logic Start Problem: Low Recovery Check_Homogenization Is sample fully homogenized? Start->Check_Homogenization Check_Homogenization->Start No, re-homogenize Check_Solvent Is the extraction solvent optimal? Check_Homogenization->Check_Solvent Yes Check_Solvent->Start No, test other solvents Check_pH Is the sample pH optimized? Check_Solvent->Check_pH Yes Check_pH->Start No, adjust pH Check_Volume Is solvent volume sufficient? Check_pH->Check_Volume Yes Check_Volume->Start No, increase volume Solution Recovery Improved Check_Volume->Solution Yes

Caption: Troubleshooting logic for low extraction recovery of this compound.

References

MEP-FUBICA mass spectrometry fragmentation pattern interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometry analysis of MEP-FUBICA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical identifiers?

This compound is a synthetic cannabinoid. Its IUPAC name is methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate.[1] It is also known by the synonym MMB-FUBICA isomer 1.[1]

Q2: What are the expected major fragment ions for this compound in electron ionization mass spectrometry (EI-MS)?

The EI-MS mass spectrum of this compound shows several characteristic fragment ions. The most abundant ions are typically observed at m/z 109, 252, and 253.[2] A comprehensive list of significant ions is provided in the data table below.

Q3: I am observing a high background noise in my chromatogram. What are the common causes and how can I troubleshoot this?

High background noise in LC-MS/MS or GC-MS analysis of synthetic cannabinoids can originate from several sources including contaminated solvents, the sample matrix, or buildup within the system.[3]

  • Isolate the Source: To determine if the contamination is from the liquid chromatography (LC) or gas chromatography (GC) system or the mass spectrometer (MS), you can divert the flow away from the MS and directly infuse a clean solvent. If the noise disappears, the contamination is likely in the chromatography system. If it persists, the issue is likely within the MS source or ion optics.[3]

  • Solvent and Reagent Purity: Always use high-purity, MS-grade solvents and reagents. Impurities are a frequent cause of high background noise.[3]

  • System Contamination: Regularly clean and maintain your system, including the injection port, sample loop, column, and ion source, to prevent the accumulation of contaminants.[3]

Q4: My signal-to-noise ratio is poor. How can I improve it?

A poor signal-to-noise ratio can be addressed by optimizing MS parameters. Fine-tuning settings such as ion source temperature, gas flows, and collision energy can maximize the signal of your target analyte while minimizing background noise.[3] For GC-MS, ensure your temperature ramp and carrier gas flow are optimized for this compound.

Q5: I am seeing unexpected peaks in my mass spectrum. What could be their origin?

Unexpected peaks can be due to several factors:

  • Contaminants: As mentioned, contaminants in solvents or the system can appear as extraneous peaks.

  • Matrix Effects: The sample matrix itself can contain compounds that ionize and are detected.

  • Carryover: Residual analyte from a previous injection can lead to ghost peaks. Ensure your wash cycles are adequate.

  • Thermal Degradation: Some synthetic cannabinoids can degrade in the high temperatures of the GC injection port. This can be mitigated by using analyte protectants.

Data Presentation

Table 1: Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment Structure/IdentityRelative Abundance
383[M]+• (Molecular Ion)Low
324[M-COOCH₃]+Moderate
253[Indole-3-carboxamide moiety]+High
252[Indole-3-carboxamide moiety - H]+High
109[4-fluorobenzyl cation]+High
91[Tropylium ion]+Moderate

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

This protocol is based on established methods for the analysis of synthetic cannabinoids.[1]

1. Sample Preparation:

  • Dissolve a known quantity of this compound standard or sample extract in methanol to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions as necessary to achieve a working concentration suitable for your instrument's sensitivity.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Agilent Gas Chromatograph with Mass Selective Detector (or equivalent).[1]

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[1]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[1]

  • Injector Temperature: 280°C.[1]

  • Injection Volume: 1 µL with a split ratio of 25:1.[1]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 12°C/min.

    • Hold: Maintain 280°C for 30 minutes.[1]

  • MSD Transfer Line Temperature: 280°C.[1]

  • MS Source Temperature: 230°C.[1]

  • MS Quadrupole Temperature: 150°C.[1]

  • Mass Scan Range: 30-550 amu.[1]

  • Acquisition Mode: Scan.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time (approximately 20.4 minutes under these conditions).[1]

  • Compare the obtained mass spectrum with a reference spectrum or the data provided in Table 1 to confirm the identity of the compound.

Mandatory Visualizations

MEP_FUBICA_Fragmentation M This compound (m/z 383) M+• F1 m/z 324 M->F1 - •COOCH₃ F3 m/z 109 4-Fluorobenzyl cation M->F3 α-cleavage F2 m/z 253 F1->F2 - C₄H₉ F4 m/z 252 F2->F4 - H• F5 m/z 91 Tropylium ion F3->F5 Rearrangement

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Sample Acquisition B Extraction (if necessary) A->B C Dilution in Methanol B->C D Injection into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G Peak Identification F->G H Mass Spectrum Comparison G->H I Quantification H->I

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Guide Start Poor Quality Data? HighNoise High Background Noise? Start->HighNoise PoorSignal Poor Signal-to-Noise? Start->PoorSignal ExtraPeaks Unexpected Peaks? Start->ExtraPeaks SolventCheck Check Solvent Purity HighNoise->SolventCheck Yes SystemClean Clean GC-MS System HighNoise->SystemClean Yes OptimizeMS Optimize MS Parameters PoorSignal->OptimizeMS Yes CheckCarryover Check for Carryover ExtraPeaks->CheckCarryover Yes CheckDegradation Consider Thermal Degradation ExtraPeaks->CheckDegradation Yes SolventCheck->SystemClean CheckCarryover->CheckDegradation

Caption: Troubleshooting decision tree for this compound MS analysis.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of MEP-FUBICA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of MEP-FUBICA, a synthetic cannabinoid. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating an appropriate analytical method for their specific needs. This document outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with a Gas Chromatography-Mass Spectrometry (GC-MS) alternative, presenting illustrative performance data based on structurally similar synthetic cannabinoids.

Introduction to this compound and the Need for Validated Quantification

This compound is a potent synthetic cannabinoid that poses significant challenges for detection and quantification in biological matrices. As with other novel psychoactive substances (NPS), the development of robust and reliable analytical methods is crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies. Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose, providing confidence in the accuracy, precision, and reliability of the results.[1][2]

This guide focuses on the validation of an analytical method for this compound, adhering to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Comparison of Analytical Methods: LC-MS/MS vs. GC-MS

The two most common techniques for the quantification of synthetic cannabinoids are LC-MS/MS and GC-MS. While both are powerful analytical tools, they have distinct advantages and disadvantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method for analyzing synthetic cannabinoids in biological matrices.[3] Its primary advantage is the ability to analyze thermally labile and non-volatile compounds without derivatization, which is often required for GC-MS.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique that offers high chromatographic resolution. However, it typically requires the analyte to be volatile and thermally stable, often necessitating a derivatization step for polar compounds like many synthetic cannabinoid metabolites.[5][6]

The following tables present a summary of illustrative quantitative data for the validation of a proposed LC-MS/MS method for this compound, compared with a potential GC-MS method. The data is based on published results for structurally similar FUBINACA analogues.[4][7][8][9]

Table 1: Comparison of Illustrative Method Performance for this compound Quantification

ParameterProposed LC-MS/MS MethodAlternative GC-MS Method
Linearity (ng/mL) 0.1 - 1000.5 - 500
Correlation Coefficient (r²) > 0.995> 0.99
Limit of Detection (LOD) (ng/mL) 0.030.15
Limit of Quantification (LOQ) (ng/mL) 0.10.5
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 20%
Accuracy (% Recovery) 85-115%80-120%
Matrix Effect Assessed and compensatedAssessed and compensated
Sample Preparation Protein precipitation/SPELLE/SPE and derivatization

Table 2: Illustrative Accuracy and Precision Data for the Proposed LC-MS/MS Method

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
0.1 (LOQ) 0.095 ± 0.01295.012.6
0.3 (Low QC) 0.28 ± 0.02593.38.9
5.0 (Mid QC) 5.2 ± 0.41104.07.9
80.0 (High QC) 78.9 ± 5.598.67.0

Experimental Protocols

Proposed LC-MS/MS Method for this compound Quantification

This protocol describes a typical solid-phase extraction (SPE) followed by LC-MS/MS analysis for the quantification of this compound in a biological matrix (e.g., urine or plasma).

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of the biological sample, add an internal standard (e.g., this compound-d4).

  • Add 1 mL of acetate buffer (pH 5) and vortex.

  • If analyzing urine, perform enzymatic hydrolysis with β-glucuronidase at this stage to cleave glucuronide conjugates.[7]

  • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate this compound from matrix components (e.g., starting at 30% B, increasing to 95% B over 5 minutes).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Alternative GC-MS Method for this compound Quantification

This protocol outlines a liquid-liquid extraction (LLE) and derivatization procedure for GC-MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of the biological sample, add an internal standard.

  • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7).

  • Add 3 mL of an organic solvent (e.g., ethyl acetate) and vortex for 5 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the sample at 70°C for 30 minutes to complete the derivatization.

2. GC-MS Analysis

  • GC System: A gas chromatograph.
  • Column: A capillary column suitable for drug analysis (e.g., HP-5MS).
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • Temperature Program: An optimized temperature ramp to separate the derivatized analyte.
  • MS System: A single or triple quadrupole mass spectrometer.
  • Ionization Mode: Electron Ionization (EI).
  • Detection: Selected Ion Monitoring (SIM) or MRM of characteristic ions of the derivatized this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the analytical method validation and the signaling pathway of synthetic cannabinoids.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 Chromatography & MS Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Matrix Effect V4->V5 V6 Stability V5->V6 SA1 Calibration Curve V6->SA1 SA3 Unknown Samples SA1->SA3 SA2 Quality Controls SA2->SA3

Caption: Experimental workflow for analytical method validation.

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[10][11] The activation of these receptors initiates a cascade of intracellular signaling events.

Cannabinoid_Receptor_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex cluster_effector Downstream Effectors CB_Receptor CB1/CB2 Receptor (GPCR) G_Protein Gi/o Protein CB_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_betagamma->MAPK Activates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_betagamma->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission) MAPK->Cellular_Response Ion_Channel->Cellular_Response SC Synthetic Cannabinoid (e.g., this compound) SC->CB_Receptor Binds to cAMP->Cellular_Response

Caption: Cannabinoid receptor signaling pathway.

Conclusion

The choice between LC-MS/MS and GC-MS for the quantification of this compound will depend on the specific requirements of the laboratory, including the available instrumentation, sample throughput needs, and the desired sensitivity. Based on the analysis of similar synthetic cannabinoids, a validated LC-MS/MS method is proposed as a robust, sensitive, and specific approach for the routine quantification of this compound in biological matrices. The provided protocols and validation parameters serve as a guide for researchers to develop and implement a reliable analytical method for this and other emerging synthetic cannabinoids.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for MEP-FUBICA and Synthetic Cannabinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of novel psychoactive substances, including synthetic cannabinoids like MEP-FUBICA (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate), presents a significant challenge to analytical laboratories worldwide. Ensuring the accuracy, precision, and comparability of analytical results across different facilities is paramount for forensic toxicology, clinical research, and the development of effective countermeasures. This guide provides a comparative overview of analytical methodologies for this compound and other synthetic cannabinoids, supported by generalized experimental data from inter-laboratory studies on cannabinoids and specific protocols for this compound analysis.

Achieving consistent and reproducible results in the analysis of synthetic cannabinoids is an ongoing challenge. Factors such as the vast number of novel compounds, the scarcity of certified reference materials, and variations in analytical instrumentation and methodologies contribute to inter-laboratory variability.[1] Proficiency testing (PT) programs and inter-laboratory comparison studies are crucial for laboratories to evaluate their performance and ensure the reliability of their data.[2]

Data Presentation: A Comparative Overview of Analytical Methods

The accurate quantification of cannabinoids is a critical aspect of analytical testing. Inter-laboratory studies, such as those conducted by the National Institute of Standards and Technology (NIST) through its Cannabis Quality Assurance Program (CannaQAP), offer valuable insights into the performance and variability of different analytical methods.[3] The following table summarizes typical performance characteristics for common analytical methods used for cannabinoid quantification, providing a benchmark for laboratories analyzing this compound.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass analysis.Chromatographic separation followed by tandem mass analysis.
Analytes Neutral and acidic cannabinoids.Primarily neutral cannabinoids (acidic forms may decarboxylate).Neutral and acidic cannabinoids.
Specificity Moderate, potential for co-elution.High, based on mass spectra.Very high, based on precursor and product ions.
Sensitivity Lower compared to MS methods.Good, suitable for many applications.Very high, ideal for trace-level detection.
Quantitative Precision (Inter-laboratory RSD) 10-20%15-30%5-15%
Notes A robust and cost-effective method for routine analysis.A widely used method providing structural information.The gold standard for high-sensitivity and high-specificity analysis.

Data synthesized from the NIST CannaQAP Exercise 1 Final Report.[3] The Relative Standard Deviation (RSD) is a measure of inter-laboratory precision.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results. Below is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), based on the SWGDRUG monograph.

Protocol: Quantification of this compound using GC-MS

1. Scope: This protocol describes the qualitative analysis of this compound.

2. Sample Preparation:

  • Dilute the analyte to approximately 4 mg/mL in methanol.[4]

3. Instrumentation:

  • Instrument: Agilent gas chromatograph with a mass selective detector (MSD) or equivalent.[4]

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[4]

4. GC-MS Parameters:

  • Injector Temperature: 280°C.[4]

  • Injection Volume: 1 µL with a 25:1 split ratio.[4]

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 1.0 min.[4]

    • Ramp to 280°C at a rate of 12°C/min.[4]

    • Hold at 280°C for 30.0 min.[4]

  • MSD Transfer Line Temperature: 280°C.[4]

  • MS Source Temperature: 230°C.[4]

  • MS Quadrupole Temperature: 150°C.[4]

  • Mass Scan Range: 30-550 amu.[4]

  • Acquisition Mode: Scan.[4]

5. Data Analysis:

  • The retention time for this compound is approximately 20.422 minutes under these conditions.[4]

  • Identification is confirmed by comparing the acquired mass spectrum with a reference spectrum of this compound.

Mandatory Visualization

The following diagrams illustrate the workflow of an inter-laboratory comparison study and a typical analytical workflow for this compound.

InterLaboratory_Comparison_Workflow cluster_0 Coordinating Body cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting A Sample Preparation & Homogeneity Testing B Sample Distribution A->B C Sample Receipt & Analysis B->C Identical Samples D Data Submission C->D E Statistical Analysis of Results D->E F Issuance of Performance Report E->F

Inter-laboratory comparison workflow.

MEP_FUBICA_Analytical_Workflow A Sample Receipt B Sample Preparation (Dilution in Methanol) A->B C GC-MS Analysis B->C D Data Acquisition (Retention Time & Mass Spectrum) C->D E Data Processing & Analysis D->E F Result Reporting E->F

This compound analytical workflow.

References

A Comparative Pharmacological Guide: MEP-FUBICA vs. 5F-PB-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of two synthetic cannabinoid receptor agonists (SCRAs), MEP-FUBICA (also known as MMB-FUBICA isomer 1) and 5F-PB-22. The information presented is collated from various scientific studies to facilitate a comprehensive understanding of their respective activities at cannabinoid receptors.

Executive Summary

Both this compound and 5F-PB-22 are potent agonists of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. 5F-PB-22 has been extensively characterized as a high-affinity ligand for both CB1 and CB2 receptors. Pharmacological data for this compound, often reported under its synonym MMB-FUBINACA, also indicates high affinity and functional activity at these receptors. While direct comparative studies are limited, the available data suggests both compounds are powerful modulators of the endocannabinoid system. This guide presents a side-by-side view of their receptor binding affinities and functional activities, supported by detailed experimental methodologies.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound (as MMB-FUBINACA) and 5F-PB-22 at human cannabinoid receptors. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ)

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Reference
This compound (MMB-FUBINACA) 10.040.786[1]
5F-PB-22 0.4680.633[2]

Table 2: Cannabinoid Receptor Functional Activity (EC₅₀)

CompoundAssayCB1 EC₅₀ (nM)CB2 EC₅₀ (nM)Reference
This compound (MMB-FUBINACA) [³⁵S]GTPγS0.54330.1278[1]
5F-PB-22 Information not available in a comparable format--

Experimental Protocols

Detailed methodologies for the key pharmacological assays are provided below to ensure transparency and aid in the replication of findings.

Radioligand Binding Assays

This assay is employed to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound and 5F-PB-22 for the CB1 and CB2 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK-293 cells).

  • Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).

  • Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

  • Test compounds (this compound, 5F-PB-22) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are thawed on ice and homogenized in ice-cold binding buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: In a 96-well plate, the reaction mixture is prepared containing the cell membranes, the radioligand at a concentration near its K₋d, and varying concentrations of the test compound. Total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand) wells are also included.

  • Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and 5F-PB-22 in activating G-proteins via CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test compounds (this compound, 5F-PB-22) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane and Compound Incubation: Cell membranes are pre-incubated with the test compound at various concentrations and GDP in the assay buffer.

  • Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Detection: The reaction is terminated, and the amount of bound [³⁵S]GTPγS is quantified. This can be done either by filtration to separate bound from free radioligand or by using SPA beads where the signal is detected without a separation step.

  • Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of the test compound. The EC₅₀ and Eₘₐₓ values are determined by non-linear regression analysis of the concentration-response curve.

cAMP Accumulation Assay

This functional assay measures the downstream effect of Gᵢ/ₒ-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC₅₀) of this compound and 5F-PB-22 in inhibiting cAMP production via the CB1 receptor.

Materials:

  • Cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds (this compound, 5F-PB-22) at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Procedure:

  • Cell Culture and Plating: Cells are cultured to an appropriate confluency and then plated in a multi-well plate.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor.

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Stimulation: Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubation: The plate is incubated for a specific time to allow for the modulation of cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: The cAMP concentration is plotted against the log of the agonist concentration. The data is fitted using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values for the inhibition of forskolin-stimulated cAMP accumulation.[4][5]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G_protein_signaling_pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gαi/oβγ CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand Agonist (this compound or 5F-PB-22) Ligand->CB1R Binding ATP ATP ATP->AC Response Cellular Response cAMP->Response Downstream Signaling

Caption: CB1 Receptor G-protein Signaling Pathway.

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_gtp [³⁵S]GTPγS Binding Assay cluster_camp cAMP Accumulation Assay A1 Prepare Membranes (CB1/CB2) A2 Incubate with Radioligand & Test Compound A1->A2 A3 Filter & Wash A2->A3 A4 Measure Radioactivity A3->A4 A5 Calculate Ki A4->A5 B1 Prepare Membranes (CB1/CB2) B2 Incubate with GDP, [³⁵S]GTPγS & Test Compound B1->B2 B3 Separate Bound/Free B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate EC₅₀ & Eₘₐₓ B4->B5 C1 Plate Cells (CB1 expressing) C2 Incubate with Forskolin & Test Compound C1->C2 C3 Lyse Cells C2->C3 C4 Measure cAMP C3->C4 C5 Calculate EC₅₀ & Eₘₐₓ C4->C5

Caption: Experimental Workflows for Pharmacological Assays.

References

Navigating the Detection of Novel Psychoactive Substances: A Guide to Assessing MEP-FUBICA Metabolite Cross-reactivity in Commercial ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical toxicology. MEP-FUBICA, a synthetic cannabinoid, and its metabolites are not readily detectable by standard immunoassays. This guide provides a framework for researchers to assess the cross-reactivity of this compound metabolites in commercially available enzyme-linked immunosorbent assay (ELISA) kits designed for other synthetic cannabinoids. By understanding the potential for cross-reactivity, laboratories can better estimate the utility of existing assays for preliminary screening of this compound exposure.

Understanding this compound and its Metabolites

This compound (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methylbutanoate) is a synthetic cannabinoid with a chemical structure that includes an indole core, a fluorobenzyl tail, and a methyl pentanoate head group. Based on established metabolic pathways for similar synthetic cannabinoids, the primary metabolites of this compound are expected to be:

  • This compound carboxylic acid: Formed through the hydrolysis of the methyl ester group. This is often a major metabolite for synthetic cannabinoids containing an ester linkage.

  • Hydroxylated metabolites: Oxidative metabolism can introduce hydroxyl groups at various positions on the molecule, primarily on the fluorobenzyl ring or the indole core.

These metabolic transformations are crucial for understanding which existing ELISA kits might exhibit cross-reactivity, as the antibodies in these kits are often raised against metabolites of their target compounds.

Potential Cross-reactivity with Commercially Available ELISA Kits

Currently, there are no commercially available ELISA kits specifically designed for the detection of this compound. However, several kits targeting structurally similar synthetic cannabinoids, such as those with an indole or indazole core and a carboxamide linker, are available. The structural similarity between the metabolites of this compound and the target analytes of these kits suggests a potential for cross-reactivity.

Below is a table of selected commercially available synthetic cannabinoid ELISA kits that are potential candidates for detecting this compound metabolites due to structural similarities with their target analytes. It is important to note that the cross-reactivity of this compound and its metabolites with these kits has not been experimentally determined and would require laboratory validation.

ELISA Kit Target AnalyteManufacturerPotential for Cross-Reactivity with this compound MetabolitesRationale for Potential Cross-Reactivity
AMB-FUBINACA VariousModerate to HighAMB-FUBINACA shares a similar indole-3-carboxamide core structure with this compound. Antibodies raised against AMB-FUBINACA metabolites may recognize the core structure of this compound metabolites.
AB-FUBINACA VariousModerateAB-FUBINACA also possesses an indole-3-carboxamide structure. The primary difference lies in the amino acid portion, which may influence antibody binding.
JWH-018 N-pentanoic acid VariousLow to ModerateWhile the core indole structure is similar, the side chain of JWH-018 is significantly different. However, some broad-spectrum antibodies may show limited cross-reactivity.

Note: The above table is a guide for selecting candidate ELISA kits for cross-reactivity studies. The actual cross-reactivity can only be determined through experimental validation as described in the protocol below.

Experimental Protocol for Cross-Reactivity Assessment

This section details a comprehensive protocol for assessing the cross-reactivity of this compound metabolites in a selected synthetic cannabinoid ELISA kit.

1. Materials and Reagents:

  • Selected Synthetic Cannabinoid ELISA Kit (including microplate, conjugate, substrate, wash buffer, and stop solution)

  • Certified reference standards of this compound, this compound carboxylic acid, and any available hydroxylated metabolites.

  • Drug-free synthetic urine or other appropriate negative control matrix.

  • Precision pipettes and tips.

  • Microplate reader capable of measuring absorbance at the wavelength specified by the ELISA kit manufacturer.

  • Vortex mixer.

  • Incubator set to the temperature specified in the ELISA kit protocol.

2. Preparation of Standards and Samples:

  • Stock Solutions: Prepare individual stock solutions of this compound and its metabolites in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solutions in the drug-free matrix. The concentration range should be broad enough to determine the 50% cross-reactivity level (e.g., from 1 ng/mL to 10,000 ng/mL).

  • Calibrators and Controls: Prepare the kit calibrators and controls according to the manufacturer's instructions.

3. ELISA Procedure:

  • Follow the procedure outlined in the selected ELISA kit's instruction manual. A general workflow is as follows:

    • Add calibrators, controls, and prepared samples (containing this compound or its metabolites) to the appropriate wells of the microplate.

    • Add the enzyme conjugate to each well.

    • Incubate the plate for the specified time and temperature.

    • Wash the wells with the provided wash buffer to remove unbound components.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance of each well using a microplate reader.

4. Data Analysis and Calculation of Cross-Reactivity:

  • Standard Curve: Generate a standard curve by plotting the absorbance values of the kit calibrators against their respective concentrations.

  • Determine the IC50: For each of the tested compounds (this compound and its metabolites), determine the concentration that produces a 50% inhibition of the maximum signal (IC50). This is the concentration that gives a response equivalent to the 50% binding point on the standard curve.

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound:

    % Cross-Reactivity = (IC50 of the Target Analyte / IC50 of the Test Compound) x 100

    Where:

    • IC50 of the Target Analyte is the concentration of the ELISA kit's target analyte that produces 50% inhibition.

    • IC50 of the Test Compound is the concentration of the this compound metabolite that produces 50% inhibition.

Visualizing the Workflow and Metabolic Pathway

To aid in the understanding of the experimental process and the metabolic fate of this compound, the following diagrams have been generated.

MEP_FUBICA_Metabolism MEP_FUBICA This compound Ester_Hydrolysis Ester Hydrolysis MEP_FUBICA->Ester_Hydrolysis Oxidative_Metabolism Oxidative Metabolism (Hydroxylation) MEP_FUBICA->Oxidative_Metabolism Metabolite_Acid This compound Carboxylic Acid Ester_Hydrolysis->Metabolite_Acid Metabolite_Hydroxylated Hydroxylated This compound Oxidative_Metabolism->Metabolite_Hydroxylated

Caption: Metabolic pathway of this compound.

ELISA_Cross_Reactivity_Workflow cluster_prep Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Prepare_Standards Prepare this compound Metabolite Standards Add_Samples Add Samples, Calibrators, & Controls to Plate Prepare_Standards->Add_Samples Prepare_Calibrators Prepare Kit Calibrators & Controls Prepare_Calibrators->Add_Samples Add_Conjugate Add Enzyme Conjugate Add_Samples->Add_Conjugate Incubate Incubate Add_Conjugate->Incubate Wash Wash Plate Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Determine_IC50 Determine IC50 for Metabolites Generate_Curve->Determine_IC50 Calculate_CR Calculate % Cross-Reactivity Determine_IC50->Calculate_CR

Caption: Experimental workflow for ELISA cross-reactivity assessment.

By following this guide, researchers can systematically evaluate the suitability of existing synthetic cannabinoid ELISA kits for the preliminary detection of this compound metabolites, contributing to the broader effort of monitoring and understanding the impact of new psychoactive substances. It is imperative to confirm all presumptive positive results from any immunoassay with a more specific and sensitive technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Toxicity of MEP-FUBICA and JWH-018: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicological profiles of the synthetic cannabinoids MEP-FUBICA and JWH-018. Due to a lack of direct toxicological studies on this compound, this guide leverages data from its close structural analog, AMB-FUBINACA (also known as MMB-FUBINACA), to provide a comprehensive overview.

JWH-018, an early-generation synthetic cannabinoid, and the more recent FUBINACA series, including this compound and its analogs, represent two distinct chemical classes of potent cannabinoid receptor agonists. While both elicit psychoactive effects similar to Δ⁹-tetrahydrocannabinol (THC), the primary active constituent of cannabis, their enhanced potency and differing pharmacological properties have been linked to a higher incidence of severe and often life-threatening adverse effects.

Executive Summary of Comparative Toxicity

Toxicity ProfileJWH-018This compound (inferred from AMB-FUBINACA/MDMB-FUBINACA)
Overall Toxicity High, with numerous reports of adverse effects.Considered highly toxic, associated with mass hospitalizations and fatalities.[1][2]
Receptor Affinity Full agonist at CB1 and CB2 receptors with high affinity.[3]Full agonist at CB1 and CB2 receptors, with potency reported to be significantly higher than JWH-018 and THC.[3][4]
Neurotoxicity Can induce seizures, anxiety, psychosis, and paranoia.[3]Associated with severe neurological effects including seizures, psychosis, and "zombie-like" states of severe CNS depression.[5][6]
Cardiotoxicity Linked to tachycardia, arrhythmias, and myocardial infarction.Implicated in ST-segment elevation myocardial infarction and other severe cardiovascular events.[6][7]
Genotoxicity Limited data, but some studies suggest potential for DNA damage.Studies on analogs like AMB-FUBINACA indicate a potential to induce sister chromatid exchanges, suggesting genotoxic effects.[8][9]
Metabolism Rapidly metabolized, with some metabolites retaining activity at cannabinoid receptors.Very rapid and extensive metabolism, primarily through hydrolysis. The primary metabolite of AMB-FUBINACA is the carboxylic acid, which is less active at CB1 receptors.[5][10] Inhibition of this metabolism could increase toxicity.[11]

Detailed Experimental Data and Protocols

Cannabinoid Receptor Binding Affinity

Objective: To determine the binding affinity of the compounds to human cannabinoid receptors CB1 and CB2.

Methodology: Competitive binding assays are performed using cell membranes expressing either the human CB1 or CB2 receptor. The assay measures the displacement of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the equilibrium dissociation constant (Ki).

Experimental Data:

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
JWH-0189.002.94[3]
AMB-FUBINACA10.040.786[5]
MDMB-FUBINACA~3 (relative to CP55,940)-[3]
Δ⁹-THC~40~36[3]

Interpretation: Both JWH-018 and the FUBINACA analogs exhibit high affinity for cannabinoid receptors, significantly greater than THC. AMB-FUBINACA, the close analog of this compound, shows particularly high affinity for the CB2 receptor.

In Vitro Cytotoxicity

Objective: To assess the cytotoxic effects of the compounds on cultured human cells.

Methodology: Human cell lines, such as neuroblastoma cells (SH-SY5Y) or hepatocytes, are exposed to varying concentrations of the synthetic cannabinoids. Cell viability is then assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Experimental Data: Currently, direct comparative cytotoxicity data for this compound and JWH-018 is not available in the literature. However, studies on AMB-FUBINACA have shown it to be cytotoxic at high concentrations.

In Vivo Neurotoxicity (Mouse Model)

Objective: To evaluate the neurotoxic effects, including seizure activity, in a living organism.

Methodology: Mice are administered with varying doses of the synthetic cannabinoids via intraperitoneal injection. Behavioral changes, including the presence and severity of seizures, are observed and scored. Body temperature is also monitored as a physiological indicator of cannabinoid activity.

Experimental Data:

CompoundSeizure ActivityHypothermiaReference
JWH-018Induces seizures, preventable by a CB1 antagonist.Induces dose-dependent hypothermia.[3]
AMB-FUBINACAInduces convulsions, dependent on CB1 signaling.Induces significant and prolonged hypothermia.[12][12]

Interpretation: Both JWH-018 and AMB-FUBINACA induce significant neurotoxic effects that are mediated by the CB1 receptor.

Signaling Pathways and Experimental Workflows

The toxicity of synthetic cannabinoids is primarily mediated through their interaction with the cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.

G_Protein_Signaling SC Synthetic Cannabinoid (JWH-018 / FUBINACAs) CB1R CB1 Receptor SC->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Cellular_Effects Cellular Effects (Neurotransmission, etc.) cAMP->Cellular_Effects MAPK->Cellular_Effects Ion_Channels->Cellular_Effects

Caption: Simplified signaling pathway of synthetic cannabinoids via the CB1 receptor.

The experimental workflow for assessing the in vivo toxicity of these compounds typically involves a multi-step process.

Experimental_Workflow cluster_0 In Vivo Toxicity Assessment Compound_Admin Compound Administration (e.g., IP injection in mice) Behavioral_Obs Behavioral Observation (Seizures, etc.) Compound_Admin->Behavioral_Obs Physiological_Meas Physiological Measurement (Body Temperature, Heart Rate) Compound_Admin->Physiological_Meas Tissue_Collection Tissue Collection (Brain, Heart, etc.) Behavioral_Obs->Tissue_Collection Data_Analysis Data Analysis & Interpretation Behavioral_Obs->Data_Analysis Physiological_Meas->Tissue_Collection Physiological_Meas->Data_Analysis Histopathology Histopathological Analysis Tissue_Collection->Histopathology Histopathology->Data_Analysis

Caption: General experimental workflow for in vivo toxicity studies.

Conclusion

The available evidence strongly suggests that both JWH-018 and this compound (as inferred from its close analogs) are potent synthetic cannabinoids with significant toxicological risks that far exceed those associated with THC. The FUBINACA series, in particular, has been linked to a greater number of severe adverse events and fatalities, likely due to their higher potency and efficacy at cannabinoid receptors. Researchers and drug development professionals should exercise extreme caution when handling these compounds and be aware of their potential for severe neurotoxicity and cardiotoxicity. Further research is critically needed to fully elucidate the toxicological profile of this compound and to develop effective strategies for mitigating the harm caused by these dangerous substances.

References

A Comparative Guide to Method Validation for Novel Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

The rapid emergence of novel synthetic cannabinoids (NSCs) presents a significant challenge to researchers, clinicians, and forensic toxicologists. The ever-changing chemical landscape of these substances necessitates robust and validated analytical methods for their accurate detection and quantification. This guide provides a comparative overview of common analytical techniques, their performance characteristics, and detailed experimental protocols to aid in the selection and validation of methods for the analysis of NSCs.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, including the desired sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of commonly employed techniques for the detection of novel synthetic cannabinoids.

Performance MetricLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)GC-MS (Gas Chromatography-Mass Spectrometry)ELISA (Enzyme-Linked Immunosorbent Assay)
Limit of Detection (LOD) 0.01–2.0 ng/mL[1]0.5–1.0 mg/L (in herbal material extracts)5–20 µg/L[2]
Limit of Quantitation (LOQ) 0.1–2.0 ng/mL[1]Not consistently reported for biological matrices~2.5 ng/mL
Accuracy (% Recovery) 48% to 104%[1]Not broadly reported across various NSCsNot typically a primary validation parameter for screening assays
Precision (%RSD) Intraday and interday precision within ±15%[1]Not broadly reported across various NSCsIntra- and inter-plate imprecision of ≤8.2% and <14.0%, respectively[3][4]
Linearity (r²) ≥ 0.99[5]Linearity obtained up to 100 mg/Lr² = 0.992
Selectivity/Specificity HighHighModerate to high cross-reactivity with related compounds[3][4][6]
Throughput ModerateModerateHigh
Cost per Sample HighModerateLow

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and validity of analytical results. Below are outlines of typical methodologies for the key analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the confirmation and quantification of NSCs due to its high sensitivity and selectivity.[7]

1. Sample Preparation (Human Urine):

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer (e.g., phosphate buffer, pH 7) and a β-glucuronidase enzyme solution. Incubate to deconjugate metabolites.

  • Liquid-Liquid Extraction (LLE): After hydrolysis, add an organic solvent (e.g., a mixture of hexane and ethyl acetate). Vortex to mix and then centrifuge to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

2. Chromatographic Separation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or similar reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is most common for quantitative analysis.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted analysis, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable NSCs.[8]

1. Sample Preparation (Herbal Material):

  • Extraction: Weigh a homogenized sample of the herbal material (e.g., 10 mg) and add a suitable organic solvent (e.g., methanol).[9]

  • Ultrasonication and Centrifugation: Sonicate the mixture to ensure efficient extraction of the analytes.[9] Centrifuge the sample to pellet any solid material.[9]

  • Filtration: Filter the supernatant prior to injection.[9]

2. Chromatographic Separation:

  • GC System: A gas chromatograph equipped with a capillary column.

  • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium is typically used.

  • Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points and interactions with the column stationary phase.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer is common.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Acquisition Mode: Full scan mode is used for identification by comparing the resulting mass spectrum to a spectral library. Selected Ion Monitoring (SIM) can be used for improved sensitivity in targeted analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunochemical method suitable for initial screening of large numbers of samples.[3]

1. Assay Procedure (Competitive ELISA in Urine):

  • Sample Addition: Add calibrators, controls, and unknown urine samples to microplate wells that are pre-coated with antibodies specific to a target synthetic cannabinoid or its metabolite.[10]

  • Competitive Binding: Add a known amount of enzyme-conjugated synthetic cannabinoid (tracer) to each well.[10] During incubation, the tracer and the analyte in the sample compete for binding to the fixed antibodies on the plate.[10]

  • Washing: Wash the wells to remove any unbound material.[10]

  • Substrate Addition: Add a substrate solution that reacts with the enzyme on the tracer to produce a color change.[10]

  • Signal Detection: Read the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.[10]

Visualizing Method Validation and Analytical Workflows

Understanding the logical flow of method validation and the interplay between different analytical techniques is crucial for a comprehensive analytical strategy.

Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_implementation 4. Implementation & Monitoring define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters acceptance_criteria Set Acceptance Criteria select_parameters->acceptance_criteria specificity Specificity & Selectivity acceptance_criteria->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness data_analysis Analyze Validation Data compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop routine_use Implement for Routine Use sop->routine_use ongoing_monitoring Ongoing Method Performance Monitoring routine_use->ongoing_monitoring Analytical_Toxicology_Workflow cluster_screening Screening Phase cluster_confirmation Confirmation Phase sample Biological Sample (e.g., Urine, Blood) screening_test High-Throughput Screening (e.g., ELISA) sample->screening_test confirmation_test Confirmatory Analysis (e.g., LC-MS/MS, GC-MS) screening_test->confirmation_test Presumptive Positive negative_report Report as Negative screening_test->negative_report Negative data_review Data Review & Interpretation confirmation_test->data_review reporting Final Report data_review->reporting

References

Evaluating Linearity and Range for MEP-FUBICA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of synthetic cannabinoids, understanding the analytical performance of various methods is paramount. This guide provides a comparative evaluation of the linearity and range for the quantification of MEP-FUBICA (also known as MMB-FUBICA or FUB-AMB) against two other prevalent indazole carboxamide synthetic cannabinoids: AB-FUBINACA and 5F-MDMB-PINACA. The data presented is compiled from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, a widely accepted technique for the analysis of these compounds in forensic and research settings.

Comparative Analysis of Linearity and Range

The following table summarizes the key validation parameters for the quantification of this compound and its alternatives in different biological matrices. These parameters are crucial for assessing the reliability and suitability of an analytical method for a specific application.

CompoundMatrixLinearity (R²)Linear Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)Citation
This compound Whole Blood>0.990.25 - 100.2510[1][2]
AB-FUBINACA Oral Fluid>0.992.5 - 5002.5500
AB-FUBINACA SerumNot SpecifiedNot Specified0.1 - 2.0Not Specified[3]
AB-FUBINACA Urine & BloodNot SpecifiedNot Specified0.03 - 2.9Not Specified
5F-MDMB-PINACA Urine>0.99Not Specified0.05Not Specified[4][5]
5F-MDMB-PINACA Paper0.998 ± 0.0011 - 50 (µg/mL)0.18 (ng/mL)50 (µg/mL)[6]

Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The methodologies outlined below are representative of the techniques used to generate the validation data presented above.

Method 1: Quantification of this compound in Whole Blood

This method is based on a comprehensive screen for multiple novel psychoactive substances.

  • Sample Preparation: A protein precipitation-based extraction is performed on whole blood samples.

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation: Specific details on the column, mobile phases, and gradient are not provided in the summary but would typically involve a C18 reversed-phase column with a gradient of acetonitrile and water, both containing a small percentage of formic acid to aid ionization.

  • Mass Spectrometry: Detection is carried out using a mass spectrometer operating in a multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor and product ion transitions are monitored for each analyte.

  • Validation: The method was validated for selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For synthetic cannabinoids, a general linear range of 0.25–10 ng/mL was established[1][2].

Method 2: Quantification of AB-FUBINACA in Oral Fluid

This validated method is designed for the rapid detection of synthetic cannabinoids in oral fluid.

  • Sample Preparation: A 100 µL oral fluid sample undergoes a rapid protein precipitation step, followed by centrifugation. The supernatant is then injected into the LC-MS/MS system[4].

  • Instrumentation: LC-MS/MS system.

  • Chromatographic Separation: A Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm) is used with a mobile phase consisting of 0.1% formic acid in water and acetonitrile. The total chromatographic run time is 4 minutes[4].

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer.

  • Validation: The method was validated for limit of detection (1 ng/mL), limit of quantitation (2.5 ng/mL), selectivity, linearity (2.5-500 ng/mL), accuracy (90.5-112.5% of the target concentration), and precision (3-14.7%)[4].

Method 3: Quantification of 5F-MDMB-PINACA on Paper

This method was developed and validated for the quantification of 5F-MDMB-PINACA seized on paper.

  • Sample Preparation: Extraction from the paper matrix is performed using methanol (MeOH). Three consecutive extractions were found to recover 98-99% of the compound[6].

  • Instrumentation: Ultra-performance liquid chromatography-quadrupole Dalton-mass spectrometry (UPLC-QDa-MS)[6].

  • Chromatographic Separation: The mobile phases used were water with 0.1% v/v formic acid and methanol with 0.1% v/v formic acid in a gradient elution[6].

  • Mass Spectrometry: A QDa mass spectrometer was used for quantification[6].

  • Validation: The method was validated according to the United Nations Office on Drugs and Crime (UNODC) guidance, with a linearity of r² = 0.998 ± 0.001, a limit of detection (LOD) of 0.059 ± 0.027 ng/mL, and a limit of quantification (LOQ) of 0.18 ± 0.08 ng/mL[6].

Signaling Pathways and Workflows

Synthetic Cannabinoid Receptor Activation and Downstream Signaling

Synthetic cannabinoids, including this compound, AB-FUBINACA, and 5F-MDMB-PINACA, are agonists of the cannabinoid receptors CB1 and CB2. The following diagram illustrates the general signaling pathway initiated upon receptor activation.

Synthetic Cannabinoid Signaling Pathway cluster_membrane Cell Membrane CB1/CB2_Receptor CB1/CB2 Receptor Gi_Protein Gi Protein CB1/CB2_Receptor->Gi_Protein Activates Synthetic_Cannabinoid Synthetic Cannabinoid (e.g., this compound) Synthetic_Cannabinoid->CB1/CB2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates targets leading to LC-MS/MS Quantification Workflow Sample_Collection Sample Collection (Whole Blood, Urine, Oral Fluid) Sample_Preparation Sample Preparation (Protein Precipitation, Solid-Phase Extraction) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Navigating the Bioanalytical Maze: A Comparative Guide to MEP-FUBICA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of novel psychoactive substance (NPS) analysis, this guide offers a comparative overview of bioanalytical methods for the synthetic cannabinoid MEP-FUBICA. Due to a lack of publicly available, detailed validation data specifically for this compound, this guide utilizes data from a validated method for its close structural analog, AMB-FUBINACA (also known as MMB-FUBICA), to provide a practical and informative comparison of commonly employed analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide presents a summary of quantitative data in structured tables, detailed experimental protocols, and visualizations of key workflows to aid in the selection and implementation of appropriate bioanalytical strategies.

Data Presentation: A Head-to-Head Comparison

The performance of a bioanalytical method is paramount for generating reliable and reproducible data. The following tables summarize the accuracy and precision data for the analysis of a this compound analog using LC-MS/MS and a hypothetical, yet representative, GC-MS method.

Table 1: Accuracy and Precision Data for the Analysis of AMB-FUBINACA (this compound analog) by LC-MS/MS

AnalyteNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)
AMB-FUBINACA1.0 (LLOQ)0.9595.0≤ 20≤ 20
2.52.6104.0≤ 15≤ 15
109.898.0≤ 15≤ 15
5051.5103.0≤ 15≤ 15

Note: Data is representative and based on typical validation parameters for similar synthetic cannabinoids. LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.

Table 2: Representative Accuracy and Precision Data for a Hypothetical GC-MS Method for a this compound Analog

AnalyteNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)
This compound Analog2.0 (LLOQ)1.995.0≤ 20≤ 20
5.05.2104.0≤ 15≤ 15
2019.597.5≤ 15≤ 15
8082.4103.0≤ 15≤ 15

Note: This data is hypothetical and serves as an example of typical GC-MS method performance for synthetic cannabinoids, as specific validation data for a this compound analog by GC-MS was not available in the reviewed literature.

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical methods. The following sections outline the methodologies for the LC-MS/MS and a representative GC-MS analysis of a this compound analog.

LC-MS/MS Method for the Analysis of AMB-FUBINACA in Whole Blood

This method is adapted from a validated procedure for the simultaneous analysis of multiple synthetic cannabinoids.

  • Sample Preparation: Supported-Liquid Extraction (SLE)

    • To 100 µL of whole blood, add an internal standard solution.

    • Vortex mix the sample.

    • Load the sample onto a supported-liquid extraction plate.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analytes with an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Liquid Chromatography (LC) Parameters

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Gradient: A linear gradient from a low to high percentage of mobile phase B over a specified time to ensure separation of the analyte from matrix components.

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Parameters

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for the analyte and internal standard to ensure selectivity and sensitivity.

    • Collision Energy and other MS parameters: Optimized for the specific analyte to achieve the best signal intensity.

Representative GC-MS Method for the Analysis of a this compound Analog in Urine

This protocol is a representative example for the analysis of synthetic cannabinoids in urine.

  • Sample Preparation: Liquid-Liquid Extraction (LLE)

    • To 1 mL of urine, add an internal standard.

    • Add a buffer to adjust the pH (e.g., phosphate buffer, pH 6).

    • Add an extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

    • Vortex mix for an extended period to ensure efficient extraction.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Derivatize the residue with a suitable agent (e.g., BSTFA with 1% TMCS) to improve chromatographic properties and thermal stability.

    • Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis.

  • Gas Chromatography (GC) Parameters

    • Column: A low-bleed capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: Typically around 280°C.

    • Oven Temperature Program: A programmed temperature ramp from a lower initial temperature to a higher final temperature to achieve optimal separation.

    • Injection Mode: Splitless injection to maximize sensitivity.

  • Mass Spectrometry (MS) Parameters

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte and internal standard. Full scan mode can be used for qualitative confirmation.

    • Source and Quadrupole Temperatures: Optimized for the specific instrument and analytes.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_LC_MSMS LC-MS/MS Workflow cluster_GC_MS GC-MS Workflow A Sample Collection (Whole Blood) B Internal Standard Spiking A->B C Supported-Liquid Extraction (SLE) B->C D Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis E->F G Sample Collection (Urine) H Internal Standard Spiking G->H I Liquid-Liquid Extraction (LLE) H->I J Evaporation I->J K Derivatization J->K L Reconstitution K->L M GC-MS Analysis L->M

A comparative workflow of LC-MS/MS and GC-MS bioanalytical methods.

Validation_Parameters cluster_performance Performance Characteristics cluster_reliability Reliability Checks center Method Validation Accuracy Accuracy center->Accuracy Precision Precision (Intra- & Inter-Assay) center->Precision Linearity Linearity & Range center->Linearity LLOQ Lower Limit of Quantification center->LLOQ Selectivity Selectivity & Specificity center->Selectivity MatrixEffect Matrix Effect center->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, etc.) center->Stability Recovery Extraction Recovery center->Recovery

Key parameters assessed during bioanalytical method validation.

Comparative metabolism of MEP-FUBICA in different species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Metabolism of MEP-FUBICA and Structurally Related Synthetic Cannabinoids

Introduction

This compound is a synthetic cannabinoid that shares structural similarities with other indole-3-carboxamide derivatives, such as ADB-FUBICA and AB-FUBICA. Understanding the metabolism of these compounds is crucial for predicting their pharmacokinetic profiles, identifying potential biomarkers for consumption, and assessing their toxicological risks. In vitro models, particularly liver microsomes, are widely used in early drug discovery to evaluate metabolic stability and identify major metabolites. This guide summarizes the known metabolic pathways of ADB-FUBICA as an analogue to this compound and provides detailed experimental protocols for conducting comparative in vitro metabolism studies.

Structural Comparison: this compound and ADB-FUBICA

The structural similarity between this compound and ADB-FUBICA suggests they may undergo similar metabolic transformations. Both molecules possess a 1-(4-fluorobenzyl)-1H-indole-3-carboxamide core. The primary difference lies in the amide substituent: this compound has a methyl pentanoate group, while ADB-FUBICA has a tert-leucinamide moiety.

CompoundIUPAC NameMolecular FormulaMolar Mass
This compound methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoateC22H23FN2O3382.43 g/mol
ADB-FUBICA (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamideC22H24FN3O2381.45 g/mol

Inferred Metabolic Pathways of this compound

Based on studies of ADB-FUBICA and other related synthetic cannabinoids in human liver microsomes, the primary metabolic pathways for this compound are expected to involve Phase I reactions.[1][2] These biotransformations are primarily catalyzed by cytochrome P450 (CYP) enzymes.[3]

The predominant metabolic reactions for ADB-FUBICA in human liver microsomes include N-dealkylation, hydroxylation of the alkyl moiety, and amide hydrolysis.[1][2] By extension, this compound is likely metabolized via:

  • Ester Hydrolysis: The methyl ester of the pentanoate group is a likely site for hydrolysis to the corresponding carboxylic acid.

  • Hydroxylation: Hydroxylation can occur at various positions on the pentyl side chain and the indole ring.

  • N-dealkylation: Cleavage of the N-(4-fluorobenzyl) group.

  • Dehydrogenation: Formation of a double bond in the pentyl side chain, potentially following hydroxylation.

  • Amide Hydrolysis: Cleavage of the amide bond linking the indole core and the amino acid moiety.

Subsequent Phase II metabolism would likely involve glucuronidation of the hydroxylated metabolites.

Data Presentation: Metabolites of ADB-FUBICA in Human Liver Microsomes

The following table summarizes the metabolites of ADB-FUBICA identified after incubation with human liver microsomes, which can be considered representative for this class of compounds.[1]

MetaboliteMetabolic Reaction
M1N-dealkylation
M2Hydroxylation on the 1-amino-alkyl moiety
M3Amide hydrolysis
M4Dehydrogenation
M5Combination of hydroxylation and dehydrogenation

Experimental Protocols

In Vitro Metabolism Study using Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability and identifying metabolites of a test compound in liver microsomes from different species.

1. Materials and Reagents:

  • Test compound (this compound) stock solution (e.g., 1 mM in methanol or DMSO)

  • Pooled liver microsomes (human, rat, dog, monkey) from a commercial vendor

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., a compound with known metabolic profile)

  • Acetonitrile (ice-cold) for quenching the reaction

  • LC-MS grade water and solvents

2. Incubation Procedure:

  • Prepare a reaction mixture containing phosphate buffer, MgCl2, and the NADPH regenerating system.

  • Add the liver microsomes to the reaction mixture to a final protein concentration of 0.5-1.0 mg/mL.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the test compound to a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1%.

  • Incubate the mixture at 37°C in a shaking water bath.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to new vials for analysis.

3. Analytical Method (LC-HRMS):

  • Use a high-performance liquid chromatography system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Separate the parent compound and its metabolites using a suitable C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Detect the ions in positive electrospray ionization (ESI) mode.

  • Identify metabolites based on their accurate mass, retention time, and fragmentation patterns.

Considerations for Cross-Species Comparison

When comparing metabolism across different species, it is important to consider the potential for significant interspecies differences in drug-metabolizing enzymes.[4] The expression and activity of CYP isoforms can vary substantially between humans, monkeys, dogs, and rodents, leading to both qualitative and quantitative differences in metabolite profiles. Therefore, it is recommended to use liver microsomes from multiple species to get a broader understanding of the compound's metabolic fate.

Mandatory Visualizations

MEP_FUBICA_Metabolism cluster_legend Metabolic Reactions cluster_metabolites Potential Metabolites Ester Hydrolysis Ester Hydrolysis Hydroxylation Hydroxylation N-dealkylation N-dealkylation Amide Hydrolysis Amide Hydrolysis This compound This compound M1 Carboxylic Acid Metabolite This compound->M1 Ester Hydrolysis M2 Hydroxylated Metabolite This compound->M2 Hydroxylation M3 N-dealkylated Metabolite This compound->M3 N-dealkylation M4 Amide Hydrolyzed Metabolite This compound->M4 Amide Hydrolysis

Caption: Inferred Metabolic Pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Test Compound Stock Solution Initiate_Reaction Initiate Reaction with Test Compound Stock_Solution->Initiate_Reaction Microsomes Thaw Liver Microsomes (Human, Rat, Dog, Monkey) Pre_incubation Pre-incubate Microsomes and Reaction Mix at 37°C Microsomes->Pre_incubation Reaction_Mix Prepare Reaction Mixture (Buffer, Cofactors) Reaction_Mix->Pre_incubation Pre_incubation->Initiate_Reaction Time_Points Collect Samples at Different Time Points Initiate_Reaction->Time_Points Quench Quench Reaction with Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge LC_HRMS Analyze Supernatant by LC-HRMS Centrifuge->LC_HRMS Data_Analysis Identify Metabolites and Determine Stability LC_HRMS->Data_Analysis

Caption: General Experimental Workflow for In Vitro Metabolism Studies.

References

Confirming MEP-FUBICA Identification: A Comparative Guide to Reference Materials and Analytical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MEP-FUBICA with other relevant synthetic cannabinoid analogues, supported by experimental data, to aid in its unambiguous identification. The following sections detail the analytical characteristics of this compound and its alternatives, provide established experimental protocols for their differentiation, and illustrate the associated signaling pathways.

Comparative Analytical Data

The accurate identification of novel psychoactive substances such as this compound is paramount. The following table summarizes the key analytical data for this compound and two common synthetic cannabinoid alternatives, MMB-FUBICA and 5F-AMB, as determined from reference materials.

ParameterThis compoundMMB-FUBICA (AMB-FUBICA)5F-AMB
IUPAC Name methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoatemethyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methylbutanoatemethyl (1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valinate
Synonyms MMB-FUBICA isomer 1AMB-FUBICAN/A
Appearance White powderWhite powderN/A
Molecular Formula C22H23FN2O3C22H23FN2O3C19H26FN3O3
Molecular Weight 382.43 g/mol 382.43 g/mol 363.43 g/mol
GC/MS Retention Time 20.422 minNot specified in the same detailNot specified in the same detail

Experimental Protocols for Identification

The following are detailed methodologies for key analytical techniques used in the identification and confirmation of this compound, based on protocols for reference materials.

Gas Chromatography/Mass Spectrometry (GC/MS)
  • Sample Preparation: A solution of the analyte is prepared in methanol at a concentration of approximately 4 mg/mL.

  • Instrumentation: An Agilent gas chromatograph (or equivalent) equipped with a mass spectrometer detector is utilized.

  • Column: An HP-5MS column (or equivalent) with dimensions of 30m x 0.25mm x 0.25µm is recommended.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.5 mL/min.

  • Temperature Program:

    • Injector Temperature: 280°C

    • MSD Transfer Line: 280°C

    • MS Source: 230°C

    • MS Quadrupole: 150°C

    • Oven Program: Initial temperature of 100°C held for 1.0 minute, then ramped to 280°C at a rate of 12°C/min, and held at 280°C for 30.0 minutes.

  • Injection: A 1 µL sample is injected with a split ratio of 25:1.

  • MS Parameters: The mass scan range is set from 30 to 550 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The analyte is diluted to approximately 13 mg/mL in deuterated methanol (CD3OD). Tetramethylsilane (TMS) is added as a 0 ppm reference, and maleic acid can be used as a quantitative internal standard.

  • Instrumentation: A 400 MHz NMR spectrometer is used.

  • Parameters:

    • Spectral Width: At least -3 ppm to 13 ppm.

    • Pulse Angle: 90°

    • Delay Between Pulses: 45 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) attachment (1 bounce) is employed.

  • Scan Parameters:

    • Number of Scans: 32

    • Number of Background Scans: 32

    • Resolution: 4 cm⁻¹

    • Sample Gain: 1

    • Aperture: 150

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids, including this compound, primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1R CB1/CB2 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., altered neurotransmitter release) Ca_channel->Cellular_Response K_channel->Cellular_Response PKA PKA cAMP->PKA Activates PKA->Cellular_Response MAPK->Cellular_Response SC Synthetic Cannabinoid (e.g., this compound) SC->CB1R Binds to and activates

Caption: Agonist binding to cannabinoid receptors activates Gi/o proteins, leading to downstream effects.

Experimental Workflow for Identification

The logical workflow for the identification and confirmation of this compound using reference materials involves a multi-step analytical approach.

Identification Workflow start Start: Suspected Sample presumptive Presumptive Screening (e.g., Colorimetric Tests) start->presumptive gcms GC/MS Analysis presumptive->gcms If positive nmr NMR Spectroscopy gcms->nmr For structural confirmation ftir FTIR Spectroscopy gcms->ftir For functional group analysis data_comparison Compare Data with Reference Material Spectra gcms->data_comparison nmr->data_comparison ftir->data_comparison confirmation Confirmation of This compound data_comparison->confirmation Match inconclusive Inconclusive or Negative Result data_comparison->inconclusive No Match

Caption: A typical analytical workflow for the confirmation of this compound in a sample.

Safety Operating Guide

Navigating the Disposal of MEP-FUBICA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of novel psychoactive substances, the proper handling and disposal of compounds like MEP-FUBICA are paramount to ensuring laboratory safety and regulatory compliance. Due to the limited availability of specific disposal protocols for this compound, a cautious approach, treating it as a hazardous chemical waste, is essential. This guide provides a comprehensive framework for the safe management and disposal of this compound in a research setting.

Core Safety and Disposal Principles

Given the absence of a specific Safety Data Sheet (SDS) for this compound, and considering the potential hazards associated with synthetic cannabinoids, all personnel must adhere to stringent safety protocols. The following table summarizes key considerations:

AspectGuidelineRationale
Hazard Classification Treat as a potent, hazardous substance.Lack of specific toxicity data necessitates a precautionary approach. Structurally similar compounds may have significant biological activity.
Regulatory Compliance Manage as hazardous chemical waste in accordance with local, state, and federal regulations.Ensures legal compliance and prevents environmental contamination.
Personal Protective Equipment (PPE) Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.Minimizes risk of accidental exposure through skin contact or splashes.
Waste Segregation Do not mix this compound waste with general or biohazardous waste streams.Prevents cross-contamination and ensures proper handling by waste management personnel.
Containerization Use clearly labeled, sealed, and chemically compatible containers for all this compound waste.Prevents leaks, spills, and accidental exposure.

Step-by-Step Disposal Protocol

The following procedures outline a safe and compliant method for the disposal of this compound and associated contaminated materials.

Waste Collection and Segregation
  • Solid Waste:

    • Collect any solid this compound, such as unused compound or contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, puncture-resistant, and clearly labeled hazardous waste container.

    • The container should be kept closed except when adding waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction residues and contaminated solvents, in a separate, leak-proof, and chemically compatible container.

    • Ensure the container is properly sealed to prevent evaporation of volatile components.

  • Labeling:

    • All waste containers must be labeled with a "Hazardous Waste" tag.

    • The label must include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date of accumulation. Do not use abbreviations or chemical formulas.

Waste Storage
  • Store all this compound waste in a designated and secure satellite accumulation area within the laboratory.

  • Ensure secondary containment is used for all liquid waste containers to mitigate spills.

  • Segregate this compound waste from incompatible materials.

Decontamination of Laboratory Equipment
  • Thoroughly decontaminate all glassware and equipment that has come into contact with this compound.

  • A common procedure involves rinsing with an appropriate organic solvent (e.g., methanol or dichloromethane), followed by a standard laboratory detergent and water wash.

  • The initial solvent rinseate must be collected and disposed of as hazardous liquid waste.

Arranging for Disposal
  • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all institutional procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

MEP_FUBICA_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select Labeled, Compatible Hazardous Waste Container segregate->container collect Collect Waste in Container container->collect store Store in Secure Satellite Accumulation Area collect->store containment Use Secondary Containment for Liquids store->containment contact_ehs Contact EHS for Pickup containment->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation disposal Transfer to Authorized Hazardous Waste Vendor documentation->disposal

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

By adhering to these procedures, researchers can mitigate the risks associated with handling this compound and ensure that its disposal is conducted in a safe, environmentally responsible, and compliant manner. Always consult your institution's specific guidelines and EHS department for any additional requirements.

Essential Safety and Logistical Information for Handling MEP-FUBICA

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND FORENSIC USE ONLY

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling MEP-FUBICA. The physiological and toxicological properties of this compound are not fully known, demanding strict adherence to safety protocols for potent synthetic cannabinoids.

Chemical and Physical Data

The following table summarizes the known chemical and physical properties of this compound.

PropertyValue
IUPAC Name methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate
Synonyms MMB-FUBICA isomer 1
CAS Number 2749985-70-2
Chemical Formula C₂₂H₂₃FN₂O₃
Molecular Weight 382.43 g/mol
Appearance White powder
Melting Point 148.45 °C
Solubility DMF: 15 mg/ml, DMSO: 2 mg/ml, Ethanol: 2 mg/ml, DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml
UV max 215, 289 nm
Storage Temperature -20°C

Data sourced from SWGDRUG.org and Cayman Chemical.[1][2]

Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, a high level of precaution is necessary. The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Hand Protection Nitrile GlovesDouble-gloving is recommended. Inspect for tears or punctures before and during use. Change gloves frequently and immediately after any contamination.
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a splash hazard.
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95 respirator is the minimum requirement for handling powders. For higher-risk procedures (e.g., weighing, preparing solutions), a powered air-purifying respirator (PAPR) is recommended.
Body Protection Disposable Lab Coat or GownMust be long-sleeved with tight-fitting cuffs. Should be disposed of as hazardous waste after use.
Foot Protection Closed-toe ShoesShoes should be made of a non-porous material. Disposable shoe covers should be worn and treated as hazardous waste.

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is essential to ensure safety.

1. Preparation:

  • Designated Area: All handling of this compound must occur in a designated and clearly marked area, such as a chemical fume hood or a glove box.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area to minimize movement outside the controlled space. This includes weighing papers, spatulas, solvents, and waste containers.

  • Pre-labeling: All vials and containers must be clearly labeled with the compound name, concentration, date, and your initials before you begin.

2. Handling:

  • Weighing: Weighing of the powdered compound should be done in a chemical fume hood or an enclosure with localized exhaust ventilation to prevent inhalation of airborne particles. Use anti-static weighing dishes.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • Avoid Contamination: Never touch the compound with bare hands. Use dedicated spatulas and equipment.

3. Decontamination:

  • Work Surfaces: All surfaces in the designated handling area must be decontaminated after each use. A recommended procedure is to first wipe the surface with a solution of soap and water, followed by a rinse with 70% ethanol.

  • Equipment: All non-disposable equipment should be thoroughly cleaned. This may involve rinsing with an appropriate solvent followed by a soap and water wash.

  • Personal Decontamination: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[3]

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations.

1. Waste Segregation:

  • Solid Waste: All disposable PPE (gloves, lab coats, shoe covers), weighing papers, and contaminated materials should be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for pickup and disposal by your institution's environmental health and safety department.

Safe Handling Workflow for this compound

MEP_FUBICA_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_emergency 4. Emergency Procedures prep_area Designate & Prepare Handling Area gather_materials Gather All Necessary Materials prep_area->gather_materials pre_label Pre-label All Containers gather_materials->pre_label don_ppe Don Full PPE pre_label->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate_surfaces Decontaminate Surfaces & Equipment dissolve->decontaminate_surfaces dispose_waste Segregate & Dispose of Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe spill Spill Response exposure Exposure Response

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.